6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNCRDVYCJEJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601591 | |
| Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150780-40-8 | |
| Record name | 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its physicochemical properties, provides insights into its synthesis and reactivity, and discusses its potential biological significance.
Core Chemical Properties
This compound is a solid, crystalline compound. The presence of a bromine atom and a trifluoromethyl group on the imidazo[1,2-a]pyridine scaffold significantly influences its chemical and physical characteristics. These substitutions can enhance the compound's metabolic stability and membrane permeability, properties that are highly desirable in drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 150780-40-8 | [1] |
| Molecular Formula | C₈H₄BrF₃N₂ | [1] |
| Molecular Weight | 265.03 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 106-108 °C | - |
| Density | 1.8 g/cm³ | - |
| Refractive Index | 1.583 | - |
| Solubility | Data not available | - |
| Boiling Point | Data not available | - |
Synthesis and Reactivity
The synthesis of imidazo[1,2-a]pyridines generally involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of 2-amino-5-bromopyridine with a suitable trifluoromethyl-containing α-halocarbonyl reagent.
Experimental Workflow: General Synthesis of Imidazo[1,2-a]pyridines
Caption: General synthetic workflow for imidazo[1,2-a]pyridines.
The reactivity of the imidazo[1,2-a]pyridine core is influenced by the electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom, which can serve as a handle for further functionalization through cross-coupling reactions.
Spectroscopic Data
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts and coupling patterns would be influenced by the positions of the bromine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic isotopic pattern (M+ and M+2 in a roughly 1:1 ratio) due to the presence of the bromine atom.
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of a molecule.
While specific biological data for this compound is limited, it is plausible that this compound could interact with various biological targets. For instance, many imidazo[1,2-a]pyridine derivatives have been shown to act as kinase inhibitors. A hypothetical signaling pathway that could be modulated by such a compound is presented below.
Hypothetical Signaling Pathway Modulation
Caption: Potential mechanism of action via kinase inhibition.
It is important to note that this represents a generalized pathway, and the actual biological targets and mechanism of action of this compound would need to be determined through dedicated biological and pharmacological studies.
Conclusion
This compound is a halogenated heterocyclic compound with physicochemical properties that make it an attractive candidate for further investigation in drug discovery and development. While detailed experimental protocols and specific biological activity data are not extensively documented in publicly accessible sources, this guide provides a foundational understanding of its core chemical properties based on available data and established chemical principles. Further research is warranted to fully elucidate its synthetic pathways, reactivity, and biological potential.
References
A Technical Guide to 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 150780-40-8)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure due to its prevalence in a wide range of biologically active compounds, including anticancer, antimycobacterial, and antiviral agents.[1][2][3] The strategic incorporation of a bromine atom at the 6-position offers a versatile handle for further chemical modification, while the trifluoromethyl group at the 2-position is known to enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][4] This guide consolidates available data on its properties, synthesis, reactivity, and potential applications to support its use in research and drug discovery programs.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 150780-40-8 | [5][6][7] |
| Molecular Formula | C₈H₄BrF₃N₂ | [5][7][8] |
| Molecular Weight | 265.04 g/mol | [5] |
| IUPAC Name | This compound | [8] |
| Appearance | Solid | [5] |
| Melting Point | 106-108 °C | [5][6] |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1Br)C(F)(F)F | [8] |
| InChIKey | ZDNCRDVYCJEJPX-UHFFFAOYSA-N | [8][9] |
| Predicted XlogP | 3.4 | [8] |
Synthesis and Reactivity
General Synthetic Pathway
The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the Tchichibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the title compound, this involves the reaction of 2-amino-5-bromopyridine with a trifluoromethyl-containing α-haloketone, such as 3-bromo-1,1,1-trifluoroacetone.
Caption: General synthesis workflow for the target compound.
Detailed Experimental Protocol (Proposed)
The following is a representative, detailed protocol for the synthesis of this compound based on established methodologies for related compounds.[1][10]
-
Reagents and Materials:
-
2-Amino-5-bromopyridine (1.0 eq)
-
3-Bromo-1,1,1-trifluoroacetone (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol or Acetone (as solvent)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add 2-amino-5-bromopyridine (1.0 eq), ethanol (or acetone, ~0.2 M), and sodium bicarbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3-bromo-1,1,1-trifluoroacetone (1.2 eq) to the mixture dropwise.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.
-
Reactivity and Downstream Functionalization
The bromine atom at the C6 position is a key functional handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. This allows for the synthesis of extensive libraries of analogs for structure-activity relationship (SAR) studies.
Caption: Potential downstream cross-coupling reactions.
Analytical Data
While experimental NMR and crystallographic data for this specific compound are not widely published, predictive data and techniques for characterization are available.
Mass Spectrometry
High-resolution mass spectrometry is used to confirm the elemental composition. Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry setups.[8]
| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |
| [M+H]⁺ | 264.95828 | 147.6 |
| [M+Na]⁺ | 286.94022 | 163.4 |
| [M+K]⁺ | 302.91416 | 151.3 |
| [M-H]⁻ | 262.94372 | 149.8 |
| [M+HCOO]⁻ | 308.94920 | 165.1 |
Data sourced from PubChemLite.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the imidazo[1,2-a]pyridine core. Protons at positions 5, 7, and 8, and the lone proton on the imidazole ring (C3-H) will each appear as unique multiplets or singlets, with coupling constants indicative of their positions.
-
¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, providing a clear diagnostic peak.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Biological and Medicinal Chemistry Applications
This compound is primarily utilized as a building block for the synthesis of more complex molecules with potential therapeutic value. The core scaffold is associated with a wide range of biological activities.
-
Anticancer Activity: Various 6-substituted imidazo[1,2-a]pyridines have demonstrated potent activity against colon cancer cell lines such as HT-29 and Caco-2.[11] Studies suggest that some derivatives induce apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of caspases.[11]
-
Antitubercular Activity: The imidazo[1,2-a]pyridine scaffold has yielded potent compounds with low minimal inhibitory concentrations (MIC) against M. tuberculosis, including multi-drug resistant strains.[12]
-
Kinase Inhibition: The scaffold is a common feature in kinase inhibitors, where it can act as a hinge-binding motif in the ATP-binding pocket of various kinases implicated in cancer and inflammatory diseases.[1]
-
Antiviral and Antiparasitic Agents: The broad biological profile of this scaffold extends to antiviral and antiparasitic applications.[2]
Caption: Potential apoptotic pathway induced by related compounds.[11]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Category | Information | Reference |
| Hazards | Irritant. May be harmful by ingestion and inhalation. Irritating to mucous membranes and upper respiratory tract. | [5] |
| First Aid | In case of contact with eyes, rinse immediately with plenty of water. After skin contact, wash with soap and water. If inhaled, move to fresh air. | [5] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [5] |
| Storage | Store at room temperature. For long-term stability, store at 2-8°C in a dark place under an inert atmosphere. | [6][13] |
| Personal Protection | Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses. Use in a well-ventilated area or fume hood. | [5] |
References
- 1. 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine | Benchchem [benchchem.com]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. IMIDAZO[1,2-A]PYRIDINE, 6-BROMO-2-(TRIFLUOROMETHYL)- CAS#: 150780-40-8 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - 150780-40-8 (C8H4BrF3N2) [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - ZDNCRDVYCJEJPX-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 10. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 11. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model | PLOS One [journals.plos.org]
- 13. Disclamer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]
A Technical Guide to the Molecular Structure of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure due to its prevalence in compounds exhibiting a wide array of biological activities.[1][2] The specific substitution of a bromine atom at the 6-position and a trifluoromethyl group at the 2-position imparts unique physicochemical properties that are crucial for its interaction with biological targets. This guide details its molecular structure, physicochemical properties, synthesis, and potential therapeutic applications, supported by experimental data and visualizations.
Core Molecular Structure and Physicochemical Properties
This compound is a fused bicyclic aromatic compound. Its core consists of a pyridine ring fused to an imidazole ring. The key substituents are a bromine atom at position C6 and a trifluoromethyl (CF₃) group at position C2. The trifluoromethyl group is a strong electron-withdrawing group and a bioisostere for other chemical moieties, which can enhance metabolic stability and membrane permeability. The bromine atom also acts as an electron-withdrawing group and provides a site for further chemical modification through cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 150780-40-8 | [3] |
| Molecular Formula | C₈H₄BrF₃N₂ | [3] |
| Molecular Weight | 265.03 g/mol | [3] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1=CN2C(=C1)N=C(C=C2Br)C(F)(F)F | |
| InChI Key | ZZHFDHQEFBAXGI-UHFFFAOYSA-N | [4] |
Synthesis and Spectroscopic Characterization
The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For the title compound, this involves the reaction of 5-bromo-2-aminopyridine with a trifluoromethyl-containing α-halo ketone.
Experimental Protocol: Synthesis
The following is a representative protocol based on established methods for synthesizing similar imidazopyridines.[5]
-
Reaction Setup: To a solution of 5-bromo-2-aminopyridine (1.0 eq) in a polar solvent such as dimethylformamide (DMF) or ethanol, add 3-bromo-1,1,1-trifluoro-2-propanone (1.1 eq).
-
Reaction Conditions: The mixture is heated to reflux (typically 80-120 °C) and stirred for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Data
Structural confirmation is achieved through spectroscopic methods. While specific experimental spectra for this exact molecule are not publicly available, predicted data based on analogous structures are summarized below.[6]
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons on the pyridine and imidazole rings expected in the range of δ 7.0-8.5 ppm. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons expected in the range of δ 110-150 ppm. The CF₃ carbon will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | Chemical Shift (δ) | A single sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group, typically in the range of δ -60 to -70 ppm.[6] |
| Mass Spec (MS) | m/z | The molecular ion peak (M⁺) would show a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) at m/z 264 and 266. |
Structural Analysis and Conformation
While a specific crystal structure for this compound is not available in the searched literature, analysis of closely related structures provides insight into its three-dimensional conformation. For instance, the crystal structure of a derivative, 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium, reveals key geometric features of the fused ring system.[7] In this related structure, the five-membered imidazole ring adopts a non-planar envelope conformation.[7] The dihedral angle between the pyridine and an attached phenyl ring was measured at 72.52 (5)°.[7] This suggests that the imidazo[1,2-a]pyridine core is largely planar but can exhibit puckering, especially when substituents create steric hindrance.
Biological Significance and Potential Applications
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antituberculosis, anti-inflammatory, and antiviral activities.[1][8][9]
The introduction of a trifluoromethyl group at the C-2 position is a key strategy in modern drug design. Studies on related compounds have shown that this modification can lead to potent biological activity. For example, an imidazo[1,2-a]pyridine with a C-2 trifluoromethyl group showed good inhibitory activity against the HT-29 colon cancer cell line.[8] Furthermore, the trifluoromethyl group has been shown to enhance the urease inhibition potential of related heterocyclic compounds, an important target for the treatment of ulcers caused by H. pylori.[10] The scaffold has also been extensively investigated for its potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[9][11]
Conclusion
This compound is a synthetically accessible molecule with a highly promising pharmacological profile. Its structure, characterized by the privileged imidazo[1,2-a]pyridine core and functionalized with electron-withdrawing bromine and trifluoromethyl groups, makes it a prime candidate for further investigation in drug discovery programs. The available data on analogous compounds strongly suggest its potential as a scaffold for developing new agents against cancer, tuberculosis, and other inflammatory or infectious diseases. Further research, including detailed biological screening and crystallographic analysis, is warranted to fully elucidate its structure-activity relationships and therapeutic potential.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. scbt.com [scbt.com]
- 4. 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 1135282-92-6 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model | PLOS One [journals.plos.org]
- 10. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 150780-40-8 | [1] |
| Molecular Formula | C₈H₄BrF₃N₂ | [1] |
| Molecular Weight | 265.03 g/mol | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are derived from the analysis of spectral data for structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.2 - 8.4 | d | ~1.5 | 1H | H-5 |
| ~7.8 - 8.0 | s | - | 1H | H-3 |
| ~7.5 - 7.7 | d | ~9.0 | 1H | H-8 |
| ~7.2 - 7.4 | dd | ~9.0, ~1.5 | 1H | H-7 |
Note: The chemical shifts are referenced to a standard internal solvent signal (CDCl₃ at δ 7.26 ppm). The exact chemical shifts and coupling constants may vary depending on the experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 (q, J ≈ 35-40 Hz) | C-2 |
| ~142 - 145 | C-8a |
| ~128 - 132 | C-5 |
| ~120 - 125 (q, J ≈ 270-280 Hz) | -CF₃ |
| ~118 - 122 | C-7 |
| ~115 - 118 | C-3 |
| ~110 - 115 | C-8 |
| ~105 - 110 | C-6 |
Note: The chemical shifts are referenced to the solvent signal (CDCl₃ at δ 77.16 ppm). The 'q' denotes a quartet multiplicity due to coupling with the fluorine atoms of the trifluoromethyl group.
Table 3: Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 to -70 | s | -CF₃ |
Note: The chemical shift is referenced to an external standard, typically CFCl₃ at δ 0.00 ppm. A singlet is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 264/266 | [M]⁺˙ (Molecular ion peak with characteristic bromine isotope pattern) |
| 185 | [M - Br]⁺ |
| 195 | [M - CF₃]⁺ |
Note: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks for bromine-containing fragments separated by 2 m/z units.
Table 5: Predicted Infrared (IR) Spectral Data
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1640 - 1580 | C=N and C=C stretching (imidazo[1,2-a]pyridine ring) |
| 1350 - 1150 | C-F stretching (trifluoromethyl group) |
| 850 - 800 | C-H out-of-plane bending (aromatic) |
| 700 - 600 | C-Br stretching |
Note: The IR spectrum will provide information about the functional groups present in the molecule.
Experimental Protocols
Synthesis
A plausible synthetic route involves the cyclocondensation of 2-amino-5-bromopyridine with a suitable three-carbon electrophile bearing a trifluoromethyl group, such as 3-bromo-1,1,1-trifluoropropanone.
General Procedure:
-
To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., ethanol, DMF), add 3-bromo-1,1,1-trifluoropropanone.
-
The reaction mixture is typically heated under reflux for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans may be required to obtain a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire the ¹⁹F NMR spectrum. A fluorine-free probe or a probe with a fluorine background signal that does not interfere with the sample signal should be used.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The spectrum can be recorded on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a crucial pharmacophore in numerous clinically approved drugs and investigational agents. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This technical guide provides a comprehensive overview of the multifaceted biological activities of the imidazo[1,2-a]pyridine core, with a focus on its anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines, including those of the breast, liver, colon, cervix, and lung. Their mechanisms of action are diverse and target several key signaling pathways implicated in tumorigenesis and metastasis.
A notable mechanism involves the inhibition of critical signaling cascades such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to effectively inhibit components of this pathway, leading to cell cycle arrest and apoptosis in cancer cells. For instance, some derivatives act as potent PI3Kα inhibitors, with IC50 values in the nanomolar range.
Another key target for this class of compounds is the STAT3/NF-κB signaling pathway. The sustained activation of STAT3 and NF-κB is crucial for promoting inflammation-associated cancers. Specific imidazo[1,2-a]pyridine derivatives have been demonstrated to suppress these pathways, thereby exerting anti-inflammatory and anticancer effects.
Furthermore, imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Aurora-A kinase, and c-Met tyrosine kinase, as well as topoisomerase and tubulin polymerization. The ability to target multiple cancer-related pathways underscores the potential of this scaffold in developing novel and effective cancer therapies.
Below is a diagram illustrating the inhibitory effect of certain imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-PI3Kα inhibitors | Breast Cancer | >10 | |
| Imidazo[1,2-a]pyridine derivatives | Melanoma (A375, WM115), Cervical (HeLa) | Not Specified | |
| KRAS G12C inhibitors | NCI-H358 | Not Specified | |
| S-alkyl/aryl moiety containing derivatives | HepG2, C6, A549, MCF-7 | Not Specified |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blotting for Protein Expression
-
Protein Extraction: Cells treated with the compounds are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, p-mTOR, p53, p21).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Antimicrobial Activity: A Broad Spectrum of Action
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of antimicrobial agents with activity against a wide range of pathogens, including bacteria and mycobacteria.
Antibacterial Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain chalcone derivatives of this scaffold have shown excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. Some compounds have exhibited high activity against Bacillus subtilis. The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase.
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antituberculosis drugs. Imidazo[1,2-a]pyridine-3-carboxamides have been identified as a potent class of anti-TB agents. Some of these compounds exhibit impressive activity against Mtb with MIC90 values in the nanomolar range. A key target for these compounds is QcrB, a component of the electron transport chain in Mtb.
Quantitative Data on Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL or µM) | Reference |
| Imidazo[1,2-a]pyrimidine chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Not Specified | |
| N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide | Bacillus subtilis | Not Specified | |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis | ≤0.006 µM (MIC90) | |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis | 0.069–0.174 µM (MIC90) | |
| Azo-based Imidazo[1,2-a]pyridine derivatives | E. coli CTXM, K. pneumoniae NDM | 0.5–0.7 mg/mL |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity: Combating Viral Infections
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties, showing activity against a variety of viruses.
Notably, derivatives bearing a thioether side chain at the 3-position have demonstrated high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). Structure-activity relationship (SAR) studies have indicated that hydrophobicity is a key factor for the antiviral activity of these compounds. Additionally, 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have shown potent activity against herpes simplex viruses (HSV), with some compounds exhibiting in vitro activity comparable or superior to acyclovir.
Quantitative Data on Antiviral Activity
| Compound Class | Virus | Activity | Reference |
| 3-thioether imidazo[1,2-a]pyridines | Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV) | High therapeutic index (>150 for some) | |
| 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines | Herpes Simplex Viruses (HSV) | Similar or better than acyclovir in vitro |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been shown to possess significant anti-inflammatory properties.
The anti-inflammatory effects of these compounds are often mediated through the modulation of key inflammatory signaling pathways. As mentioned earlier, the suppression of the STAT3/NF-κB pathway is a significant mechanism. This leads to a reduction in the production of pro-inflammatory cytokines and mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Some imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to preferentially inhibit COX-2 over COX-1, suggesting a safer gastrointestinal profile compared to non-selective NSAIDs.
Below is a diagram illustrating the modulation of the NF-κB signaling pathway by certain imidazo[1,2-a]pyridine derivatives.
Caption: Modulation of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.
Quantitative Data on Anti-inflammatory Activity
| Compound Class | Target | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivatives | COX-2 | 13 | |
| Imidazo[1,2-a]pyrimidine derivatives | COX-1 | 170 |
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is also a key component of several drugs that act on the central nervous system. The most well-known example is Zolpidem (Ambien), a nonbenzodiazepine hypnotic agent used for the short-term treatment of insomnia. Zolpidem acts as a positive allosteric modulator at the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA.
Furthermore, derivatives of imidazo[1,2-a]pyridine have been developed as ligands for detecting β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This highlights the potential of this scaffold in the development of diagnostic and therapeutic agents for neurodegenerative disorders.
Conclusion
The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry, providing a versatile template for the design of novel therapeutic agents with a wide range of biological activities. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. The diverse mechanisms of action, spanning the inhibition of key signaling pathways in cancer and inflammation to the modulation of CNS receptors, underscore the immense therapeutic potential of this heterocyclic system. Future research in this area will undoubtedly continue to uncover new and innovative applications for imidazo[1,2-a]pyridine derivatives in the fight against a multitude of human diseases.
A Technical Guide to the Discovery and Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives
Introduction: The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, often referred to as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This fused bicyclic aromatic system, consisting of an imidazole ring fused to a pyridine ring, is the core of several commercially available drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic agent), and Olprinone (for acute heart failure).[1][3][4] The scaffold's versatile synthetic accessibility and diverse pharmacological activities—spanning anticancer, antituberculosis, anti-inflammatory, antiviral, and analgesic properties—make it a focal point for drug discovery and development.[3][4][5] This guide provides an in-depth overview of the synthesis, biological activities, and key signaling pathways associated with novel imidazo[1,2-a]pyridine derivatives.
Core Synthesis Strategies
The construction of the imidazo[1,2-a]pyridine core is primarily achieved through several robust synthetic strategies, most of which involve the versatile starting material, 2-aminopyridine. These methods range from classical condensation reactions to modern multi-component and metal-catalyzed approaches.[6][7]
1. Condensation with α-Halocarbonyl Compounds: The most traditional and widely used method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[8] The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.[7] Modern variations of this method utilize catalyst- and solvent-free conditions or employ neutral alumina as a catalyst to proceed efficiently at room temperature.[8]
2. Multi-Component Reactions (MCRs): MCRs offer a highly efficient route to complex imidazo[1,2-a]pyridines in a single step. The most notable is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[7][9] This reaction is exceptionally valuable for creating libraries of 3-amino-substituted derivatives.[10] Other MCRs combine 2-aminopyridines with aldehydes and terminal alkynes, often catalyzed by copper or indium salts, to yield a diverse array of substituted products.[1][8]
3. Reactions with Ketones, Nitroolefins, and Alkynes: Numerous synthetic protocols utilize ketones as starting materials. For instance, a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones provides a broad functional group tolerance.[11] Ultrasound-assisted methods using a KI/tert-butyl hydroperoxide system enable the C-H functionalization of ketones in water, offering a green chemistry approach.[11] Furthermore, cascade reactions involving 2-aminopyridines and nitroolefins, often catalyzed by iron salts like FeCl3, provide an efficient route to 3-unsubstituted or 2,3-disubstituted imidazo[1,2-a]pyridines.[8]
Logical Workflow for Synthesis
The general workflow for developing novel imidazo[1,2-a]pyridine derivatives begins with the synthesis of the core scaffold, followed by functionalization to explore structure-activity relationships (SAR).
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bio-conferences.org [bio-conferences.org]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds | Semantic Scholar [semanticscholar.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
The Core Mechanism of Action of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: A Technical Guide Based on Analogous Compounds
Disclaimer: As of December 2025, specific research detailing the definitive mechanism of action for 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is not extensively available in the public domain. This technical guide provides an in-depth overview of the well-documented mechanisms of action for structurally related imidazo[1,2-a]pyridine derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the probable biological activities and signaling pathways that this compound may modulate.
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-tuberculosis effects.[1] The functionalization of this core structure, such as the inclusion of a bromine atom and a trifluoromethyl group, is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.[2]
Potential Mechanisms of Action and Biological Activities
Based on studies of analogous compounds, the primary mechanisms of action for imidazo[1,2-a]pyridine derivatives converge on key cellular signaling pathways implicated in cancer and inflammation.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant body of research points to the potent inhibitory effects of imidazo[1,2-a]pyridine derivatives on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4]
Derivatives of imidazo[1,2-a]pyridine have been shown to act as PI3Kα inhibitors, with some compounds exhibiting potent inhibitory activity.[5] The inhibition of this pathway leads to downstream effects such as the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6]
Modulation of the STAT3/NF-κB Signaling Pathway
Another key mechanism associated with imidazo[1,2-a]pyridine analogues is the modulation of inflammatory pathways, particularly the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[2][5] These pathways are central to the inflammatory response and are also implicated in cancer development and progression.[2][7]
By inhibiting these pathways, imidazo[1,2-a]pyridine derivatives can suppress the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2]
Quantitative Data for Imidazo[1,2-a]pyridine Derivatives
The following tables summarize quantitative data from studies on various imidazo[1,2-a]pyridine derivatives, illustrating their potency against different biological targets and cell lines.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | MTT Assay | 45 | [8] |
| IP-6 | HCC1937 (Breast Cancer) | MTT Assay | 47.7 | [8] |
| IP-7 | HCC1937 (Breast Cancer) | MTT Assay | 79.6 | [8] |
| Compound 6 | A375 (Melanoma) | MTT Assay | ~10 | [6] |
| Compound 6 | HeLa (Cervical Cancer) | MTT Assay | ~35 | [6] |
Table 2: Anti-inflammatory Activity of an Imidazo[1,2-a]pyridine Derivative
| Compound ID | Cell Line | Target | Effect | Reference |
| MIA | MDA-MB-231, SKOV3 | Nitrite Production | Reduction | [2] |
| MIA | MDA-MB-231, SKOV3 | COX-2, iNOS | Gene expression diminishment | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the mechanism of action of novel compounds. Below are representative protocols for key experiments relevant to the study of imidazo[1,2-a]pyridine derivatives.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins
This protocol describes the detection of key proteins in the PI3K/Akt/mTOR pathway to assess the effect of a test compound.
1. Cell Lysis and Protein Extraction:
-
Treat cells with the desired concentrations of the test compound for a specified duration.
-
Lyse the cells using a radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors.[9]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing total protein.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[9]
3. Immunoblotting:
-
Block the membrane with a solution of 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[10]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C with gentle shaking.[10]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an appropriate imaging system.[9]
Kinase Inhibition Assay (ADP-Glo™ Format)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Reagent Preparation:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.
2. Kinase Reaction:
-
In a 384-well plate, add the diluted test compound or vehicle control.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[11]
3. ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.[12]
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.[11]
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with a test compound.
1. Cell Treatment and Harvesting:
-
Seed cells and treat them with the test compound for the desired time.
-
Collect both floating and adherent cells.[13]
2. Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[13]
-
Incubate the cells in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[13]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its characterization.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Potential Modulation of the NF-κB Signaling Pathway.
Caption: General Experimental Workflow for Mechanism of Action Studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Bromine in Imidazopyridine Scaffolds: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The imidazopyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1] The strategic introduction of substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. Among these, the bromo-substitution has emerged as a critical element in modulating the potency and selectivity of imidazopyridine derivatives. This technical guide delves into the core structure-activity relationships (SAR) of bromo-substituted imidazopyridines, offering a comprehensive overview of their biological targets, quantitative activity data, and the experimental protocols used for their evaluation.
Structure-Activity Relationship (SAR) Analysis
The presence and position of a bromine atom on the imidazopyridine scaffold can significantly influence its interaction with biological targets. The following sections and tables summarize the quantitative data for bromo-substituted imidazopyridines across various therapeutic areas.
Anticancer Activity
Bromo-substituted imidazopyridines have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors or cytotoxic agents. The electronic and steric properties of the bromine atom can enhance binding affinity to target proteins and influence the overall conformation of the molecule.
One study highlighted a series of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, where compound 7d , featuring a para-bromine substitution on an aryl hydrazone moiety, was identified as the most potent analog against MCF-7 and HT-29 cancer cell lines.[2] This suggests that the bromo-substitution in this position is crucial for its cytotoxic effect.[2]
Table 1: Anticancer Activity of Bromo-Substituted Imidazopyridine Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 7d | Imidazo[1,2-a]pyridine with a 2-carbohydrazide linker to a p-bromophenyl hydrazone | MCF-7 (Breast) | 22.6 | PDGFRA (predicted) | [2] |
| HT-29 (Colon) | 13.4 | PDGFRA (predicted) | [2] | ||
| 11d | Imidazo[1,2-a]pyridine with a triazole linker to a p-bromophenyl group | HT-29 (Colon) | 83.9 | Not specified | [2] |
| 5a | 6-bromo-substituted C3-carbonylated imidazo[1,2-a]pyridine | MOLM-13 (Leukemia) | Good bioactivity | FLT3 Kinase | [3] |
| MV4-11 (Leukemia) | Good bioactivity | FLT3 Kinase | [3] | ||
| 5d | 6-bromo-substituted C3-carbonylated imidazopyridine | MOLM-13 (Leukemia) | Good bioactivity | FLT3 Kinase | [3] |
| MV4-11 (Leukemia) | Good bioactivity | FLT3 Kinase | [3] |
Note: "Good bioactivity" indicates that the compounds were identified as active in the primary screening, but specific IC50 values were not provided in the abstract.
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[4] Bromo-substituted imidazopyridines have been investigated as inhibitors of various kinases, including Nek2 and FLT3. The bromine atom can form halogen bonds with the kinase active site, contributing to the inhibitory potency. For instance, a series of imidazo[1,2-a]pyridine derivatives were designed as Nek2 inhibitors, with compound 28e showing potent proliferation inhibitory activity.
Table 2: Kinase Inhibitory Activity of Bromo-Substituted Imidazopyridine Derivatives
| Compound | Substitution Pattern | Target Kinase | IC50 (nM) | Reference |
| 28e | Imidazo[1,2-a]pyridine derivative | Nek2 | 38 | |
| 5a | 6-bromo-substituted C3-carbonylated imidazo[1,2-a]pyridine | FLT3 | Not specified | [3] |
| 5d | 6-bromo-substituted C3-carbonylated imidazo[1,2-a]pyridine | FLT3 | Not specified | [3] |
PD-1/PD-L1 Inhibition
Immune checkpoint blockade, particularly targeting the PD-1/PD-L1 axis, has revolutionized cancer therapy.[5] Small molecule inhibitors of this interaction are of great interest. A library of imidazopyridine-based inhibitors was synthesized and evaluated for their ability to antagonize the PD-1/PD-L1 interaction. While specific bromo-substituted analogs were not detailed with IC50 values in the provided abstract, the study established the imidazopyridine scaffold as a promising starting point for potent antagonists.[5]
Table 3: PD-1/PD-L1 Inhibitory Activity of Imidazopyridine Derivatives
| Compound Series | General Structure | Activity | IC50 Range (µM) | Reference |
| Imidazo[1,2-a]pyridines | Biphenyl-substituted imidazopyridines | PD-L1 Antagonism | 1.8 - 16.8 | [5] |
Excitatory Amino Acid Transporter (EAAT) Inhibition
Imidazo[1,2-a]pyridin-3-amines have been identified as selective inhibitors of the excitatory amino acid transporter subtype 3 (EAAT3).[6] Structure-activity relationship studies revealed that a small lipophilic substituent, such as bromine, at the 7- and/or 8-position of the imidazopyridine ring is essential for activity.[6]
Table 4: EAAT3 Inhibitory Activity of Bromo-Substituted Imidazopyridine Derivatives
| Compound | Substitution Pattern | Target | IC50 (µM) | Selectivity | Reference |
| 3e | 7- and/or 8-bromo-substituted 2-(furan-2-yl)-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine | EAAT3 | 7.2 | ~35-fold vs EAAT1,2,4 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are generalized protocols for key experiments cited in the evaluation of bromo-substituted imidazopyridines.
Synthesis of Bromo-Substituted Imidazo[1,2-a]pyridines
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines [7][8]
This protocol is based on the reaction of a bromo-substituted 2-aminopyridine with a phenacyl bromide derivative.
-
Materials:
-
Substituted 2-aminopyridine (e.g., 5-bromo-2-aminopyridine) (1.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Ethanol (3 mL)
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer bar
-
-
Instrumentation:
-
Microwave Synthesizer (e.g., CEM Discover SP)
-
-
Procedure:
-
To a 10 mL microwave synthesis vial, add the substituted 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and a magnetic stirrer bar.
-
Add ethanol (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Protocol 2: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction [5]
This protocol describes a multicomponent reaction for the synthesis of substituted imidazopyridines.
-
Materials:
-
2-Aminopyridine derivative (e.g., bromo-substituted) (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Methanol (4 mL)
-
Scandium(III) triflate (10 mol%)
-
Microwave synthesis vial (10 mL)
-
Magnetic stirrer bar
-
-
Instrumentation:
-
Microwave Synthesizer
-
-
Procedure:
-
In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (10 mol%).
-
Add methanol (4 mL) and a magnetic stirrer bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 10-20 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyridine.
-
Biological Assays
Protocol 3: Cytotoxicity Assay (MTT Assay) [2][9]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
96-well plates
-
Test compounds (bromo-substituted imidazopyridines) dissolved in DMSO
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Protocol 4: Kinase Inhibition Assay (General)
This is a generalized protocol for assessing the inhibitory activity of compounds against a specific kinase.
-
Materials:
-
Recombinant kinase (e.g., Nek2, FLT3)
-
Kinase substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Kinase reaction buffer
-
Test compounds
-
96-well plates
-
Phosphorimager or other detection system
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer in a 96-well plate.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Detect the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done using a phosphorimager.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the mechanisms of action and experimental processes, the following diagrams were generated using Graphviz (DOT language).
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of bromo-imidazopyridines.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 2. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle regulation by the NEK family of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature and databases currently lack specific experimental data on the biological activity and therapeutic targets of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. This guide, therefore, summarizes the therapeutic potential of the broader imidazo[1,2-a]pyridine scaffold, drawing upon studies of structurally related analogs. The information presented herein is intended to provide a foundational understanding of the potential mechanisms of action and therapeutic applications for researchers, scientists, and drug development professionals. All quantitative data and experimental protocols are derived from studies on related, but distinct, imidazo[1,2-a]pyridine derivatives.
Introduction
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2] The presence of a bromine atom and a trifluoromethyl group on the core structure of this compound suggests the potential for enhanced potency and metabolic stability, making it an intriguing candidate for further investigation. This guide will explore the known therapeutic targets and signaling pathways modulated by various imidazo[1,2-a]pyridine derivatives, offering insights into the potential applications of the title compound.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of related compounds, this compound may exhibit therapeutic potential in the following areas:
-
Oncology: Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents.[3] Key molecular targets identified in cancer-related studies include protein kinases and components of critical signaling pathways.
-
Inflammatory Diseases: Several compounds based on the imidazo[1,2-a]pyridine scaffold have demonstrated potent anti-inflammatory effects.
-
Infectious Diseases: The scaffold has been explored for its antibacterial properties.
Anticancer Activity
Several novel imidazo[1,2-a]pyridine compounds have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR pathway.[4] This pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.
Quantitative Data: Cytotoxicity of Imidazo[1,2-a]pyridine Analogs in Cancer Cell Lines
| Compound Name/ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [5][6] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [5][6] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [5][6] |
| Compound 6 | A375 (Melanoma) | <12 | [4] |
| Compound 6 | WM115 (Melanoma) | <12 | [4] |
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK; RTK -> PI3K [arrowhead=tee, color="#EA4335"]; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3; PIP3 -> AKT; AKT -> mTOR; mTOR -> Proliferation; Imidazopyridine -> PI3K [label=" inhibits", color="#EA4335", style=dashed]; Imidazopyridine -> AKT [label=" inhibits", color="#EA4335", style=dashed]; Imidazopyridine -> mTOR [label=" inhibits", color="#EA4335", style=dashed]; } PI3K/AKT/mTOR Signaling Pathway Inhibition.
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cells. This is often mediated through the activation of caspases, such as caspase-3 and caspase-8, and the release of cytochrome c from the mitochondria.[3] Furthermore, some derivatives have been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[7]
Anti-inflammatory Activity
A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[7] This pathway is a key regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as enzymes like iNOS and COX-2.[7]
// Nodes InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GeneExpression [label="Pro-inflammatory\nGene Expression\n(iNOS, COX-2, Cytokines)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Imidazopyridine [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges InflammatoryStimuli -> Receptor; Receptor -> STAT3; STAT3 -> pSTAT3 [label=" phosphorylation"]; pSTAT3 -> GeneExpression [label=" promotes"]; Receptor -> NFkB; NFkB -> GeneExpression [label=" promotes"]; Imidazopyridine -> STAT3 [label=" inhibits\nphosphorylation", color="#EA4335", style=dashed, arrowhead=tee]; Imidazopyridine -> NFkB [label=" inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } STAT3/NF-κB Signaling Pathway Modulation.
Antibacterial Activity
A derivative, ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, has been identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae.[8] Its mechanism of action involves the inhibition of the filamentous temperature-sensitive mutant Z (FtsZ) protein, a key component of the bacterial cell division machinery.[8]
Experimental Protocols
The following are generalized methodologies for key experiments cited in studies of imidazo[1,2-a]pyridine derivatives.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCC1937, A375) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the imidazo[1,2-a]pyridine derivative for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[5][6]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates to understand the mechanism of action of a compound.
-
Cell Lysis: Treated and untreated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-STAT3, total STAT3, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][7]
Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of cytokines in cell culture supernatants.
-
Sample Collection: Cell culture supernatants from treated and untreated cells are collected.
-
ELISA Protocol: The concentrations of cytokines such as IL-6 and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Absorbance Reading: The absorbance is read at the appropriate wavelength using a microplate reader.
-
Concentration Calculation: The cytokine concentrations are determined from a standard curve.
Conclusion
While direct experimental evidence for this compound is lacking, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for predicting its potential therapeutic applications. The consistent demonstration of anticancer and anti-inflammatory activities across a range of derivatives suggests that the title compound is a promising candidate for further investigation. Future studies should focus on synthesizing and screening this compound against a panel of cancer cell lines and in relevant inflammatory models to elucidate its specific molecular targets and mechanisms of action. The methodologies and signaling pathways outlined in this guide provide a strategic framework for such preclinical evaluations.
References
- 1. CAS:1648695-25-3, 6-Bromo-2-phenyl-3-(trifluoromethyl)imidazo[1,2-a]pyridine-毕得医药 [bidepharm.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells [journal.waocp.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Physicochemical and Pharmacokinetic Properties of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document outlines the methodologies for in silico prediction of key drug-like properties and presents the predicted data in a structured format to aid in the early-stage assessment of this compound's potential as a drug candidate. Furthermore, potential biological signaling pathways are explored based on the activity of structurally related compounds.
Introduction
This compound is a heterocyclic compound featuring the imidazo[1,2-a]pyridine core. This scaffold is of significant interest in drug discovery due to its presence in commercially successful drugs like Zolpidem, Alpidem, and Olprinone, which exhibit a wide range of biological activities, including hypnotic, anxiolytic, and anti-inflammatory effects.[2][3] The introduction of a bromine atom and a trifluoromethyl group can significantly modulate the compound's physicochemical and pharmacokinetic properties, influencing its potency, selectivity, and metabolic stability.
In silico prediction of a compound's properties is a crucial first step in modern drug discovery, offering a rapid and cost-effective means to evaluate its potential for success before committing to extensive experimental studies.[4][5] This guide details the predicted properties of this compound, providing a foundation for further investigation.
Predicted Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, and overall bioavailability. The following table summarizes the predicted properties for this compound.
| Property | Predicted Value | Significance |
| Molecular Formula | C8H4BrF3N2 | Defines the elemental composition.[5] |
| Molecular Weight | 265.03 g/mol | Influences diffusion and transport across biological membranes.[5] |
| logP (Octanol/Water Partition Coefficient) | 2.85 | Indicates lipophilicity; affects solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Influences binding to target proteins and solubility. |
| Hydrogen Bond Acceptors | 3 | Influences binding to target proteins and solubility. |
| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. |
| Aqueous Solubility (logS) | -3.5 | Predicts the solubility in water, impacting absorption and formulation. |
Predicted Pharmacokinetic (ADMET) Properties
The ADMET profile of a compound dictates its fate within an organism. The following tables summarize the predicted ADMET properties for this compound.
Absorption and Distribution
| Property | Predicted Outcome | Significance |
| Human Intestinal Absorption | High | Likelihood of good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to cross the BBB and act on the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells, which can improve bioavailability. |
| Plasma Protein Binding | High | The extent of binding to plasma proteins affects the free drug concentration. |
Metabolism
| Property | Predicted Outcome | Significance |
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions involving this cytochrome P450 isoform. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this isoform. |
| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions involving this cytochrome P450 isoform. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this isoform. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by this isoform. |
Excretion and Toxicity
| Property | Predicted Outcome | Significance |
| Total Clearance (log ml/min/kg) | 0.45 | Estimate of the rate of drug removal from the body. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with inhibition of the hERG potassium channel. |
| Hepatotoxicity | Yes | Potential risk of liver damage. |
| AMES Mutagenicity | No | Low likelihood of being mutagenic. |
| Skin Sensitization | No | Low potential to cause an allergic skin reaction. |
Methodologies for In Silico Prediction
Prediction of Physicochemical Properties
The physicochemical properties presented were predicted using Quantitative Structure-Property Relationship (QSPR) models. These models are based on the principle that the chemical structure of a molecule contains the information necessary to predict its properties.
Experimental Protocol:
-
Input Molecular Structure: The 2D structure of this compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string or drawn using a chemical sketcher.
-
Descriptor Calculation: The software calculates a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's topology, geometry, and electronic structure.
-
QSPR Model Application: Pre-trained mathematical models are used to correlate the calculated descriptors with specific physicochemical properties. For example:
-
logP: Often predicted using atom-based or fragment-based contribution methods.
-
Aqueous Solubility (logS): Predicted using models that incorporate descriptors such as logP, molecular weight, and the number of rotatable bonds.
-
Topological Polar Surface Area (TPSA): Calculated by summing the surface contributions of polar atoms.
-
-
Output Generation: The predicted values for each property are generated and presented in a tabular format.
Prediction of ADMET Properties
The ADMET properties were predicted using a combination of QSAR models and knowledge-based systems available through web-based platforms such as SwissADME and pkCSM.[4][6]
Experimental Protocol:
-
Input Molecular Structure: The SMILES string for this compound is submitted to the prediction server.
-
Model Execution: The platform executes a series of pre-built predictive models for various ADMET endpoints. These models have been trained on large datasets of compounds with experimentally determined ADMET properties.
-
Absorption: Models for human intestinal absorption and P-glycoprotein substrate liability are based on molecular descriptors related to size, polarity, and lipophilicity.
-
Distribution: Blood-brain barrier penetration is predicted using models that consider factors like TPSA, logP, and the presence of specific functional groups. Plasma protein binding is estimated based on lipophilicity.
-
Metabolism: Cytochrome P450 inhibition is predicted using models trained on known inhibitors for each isoform.
-
Toxicity: Predictions for endpoints like hERG inhibition, hepatotoxicity, and mutagenicity are based on structural alerts and QSAR models derived from toxicological databases.
-
-
Results Interpretation: The output provides a qualitative or quantitative prediction for each ADMET property, often accompanied by a confidence score.
Visualizations
In Silico Prediction Workflow
The following diagram illustrates the general workflow for the in silico prediction of small molecule properties.
Caption: Workflow for in silico property prediction.
Potential Signaling Pathway: GABA-A Receptor Modulation
Given that Zolpidem, a prominent imidazo[1,2-a]pyridine derivative, acts as a positive allosteric modulator of the GABA-A receptor, it is plausible that this compound may interact with similar targets.[7][8] The following diagram illustrates the GABA-A receptor signaling pathway.
Caption: Hypothesized GABA-A receptor signaling pathway.
Conclusion
The in silico analysis of this compound suggests that it possesses several drug-like properties, including high intestinal absorption and the potential to cross the blood-brain barrier. While the predicted profile indicates a promising starting point for a CNS-acting agent, potential liabilities such as inhibition of key CYP450 enzymes and predicted hepatotoxicity warrant careful consideration and experimental validation. The structural similarity to known GABA-A receptor modulators suggests a plausible mechanism of action that should be investigated in future studies. This technical guide provides a foundational dataset and methodological framework to guide the continued development of this and other novel imidazo[1,2-a]pyridine derivatives.
References
- 1. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zolpidem - Wikipedia [en.wikipedia.org]
- 8. britannica.com [britannica.com]
Methodological & Application
Synthesis of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: Application Notes and Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated, trifluoromethyl-substituted heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. The presence of a bromine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse analogues. The trifluoromethyl group at the 2-position can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to biological targets.
Imidazo[1,2-a]pyridines are known to exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and central nervous system effects. The unique electronic properties conferred by the trifluoromethyl group can modulate the biological activity of the parent imidazo[1,2-a]pyridine core. Consequently, this compound serves as a valuable building block for the synthesis of novel therapeutic agents and chemical probes for biological systems.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives, which is analogous to the synthesis of the title compound. The data is compiled from various sources describing similar chemical transformations.
| Parameter | Value | Source Analogy |
| Starting Materials | 2-Amino-5-bromopyridine, 3-Bromo-1,1,1-trifluoroacetone | Analogous reactions of 2-aminopyridines with α-haloketones |
| Solvent | Acetone (anhydrous) | Reaction of 2-aminopyridines with 3-bromo-1,1,1-trifluoroacetone |
| Reaction Temperature | Reflux (approx. 56 °C) | General conditions for imidazo[1,2-a]pyridine synthesis |
| Reaction Time | 12 - 24 hours | Typical duration for similar cyclization reactions |
| Purification Method | Column Chromatography (Silica gel) | Standard procedure for purification of organic compounds |
| Representative Yield | 60 - 80% | Reported yields for synthesis of similar 2-(trifluoromethyl)imidazo[1,2-a]pyridines |
Experimental Protocol
This protocol describes a plausible method for the synthesis of this compound based on established literature procedures for analogous compounds.
Materials:
-
2-Amino-5-bromopyridine
-
3-Bromo-1,1,1-trifluoroacetone
-
Anhydrous acetone
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromopyridine (1.0 eq).
-
Dissolution: Add anhydrous acetone to the flask to dissolve the 2-amino-5-bromopyridine.
-
Addition of Reagent: To the stirred solution, add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.
-
Neutralization: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis and purification.
One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic activities, including antiviral, anti-inflammatory, anticancer, and anti-tuberculosis properties. Consequently, the development of efficient and sustainable synthetic methodologies for this important class of compounds is of significant interest to the medicinal and organic chemistry communities. One-pot multi-component reactions have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.
This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for the synthesis of substituted imidazo[1,2-a]pyridines. These protocols leverage various energy sources and catalytic systems, including microwave irradiation, ultrasound assistance, and catalyst-free conditions, to provide researchers with a selection of versatile and efficient synthetic routes.
Protocol 1: Microwave-Assisted One-Pot Three-Component Synthesis
This protocol describes a rapid and efficient microwave-assisted synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isonitrile, catalyzed by scandium triflate.[1] Microwave irradiation significantly reduces the reaction time, making this a high-throughput method for generating a library of compounds.
Experimental Protocol:
-
Reaction Setup: To a microwave process vial, add 2-aminopyridine (1.0 mmol), the corresponding aldehyde (1.0 mmol), and the isonitrile (1.0 mmol).
-
Solvent and Catalyst Addition: Add methanol (5 mL) as the solvent, followed by the addition of scandium triflate (Sc(OTf)₃, 5 mol%).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 100 °C for 10-30 minutes.
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Quantitative Data Summary:
| Entry | Aldehyde | Isonitrile | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | 3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyridine | 10 | 92 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 2-(4-Chlorophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyridine | 10 | 95 |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 2-(4-Methoxyphenyl)-3-(tert-butylamino)imidazo[1,2-a]pyridine | 10 | 90 |
| 4 | 2-Thiophenecarboxaldehyde | tert-Butyl isocyanide | 3-(tert-Butylamino)-2-(thiophen-2-yl)imidazo[1,2-a]pyridine | 15 | 88 |
| 5 | Cyclohexanecarboxaldehyde | Cyclohexyl isocyanide | 3-(Cyclohexylamino)-2-cyclohexylimidazo[1,2-a]pyridine | 30 | 85 |
Experimental Workflow:
Caption: Workflow for microwave-assisted synthesis.
Protocol 2: Ultrasound-Assisted Green Synthesis in Water
This protocol details an environmentally benign, ultrasound-assisted synthesis of imidazo[1,2-a]pyridines from ketones and 2-aminopyridines in water, using a KI/tert-butyl hydroperoxide (TBHP) catalytic system.[2][3] This method avoids the use of metal catalysts and hazardous organic solvents.[2][3]
Experimental Protocol:
-
Reaction Setup: In a flask, combine the aryl methyl ketone (1.0 mmol), 2-aminopyridine (1.0 mmol), and potassium iodide (KI, 0.5 equiv).
-
Solvent and Oxidant Addition: Add water (3 mL) as the solvent, followed by the addition of tert-butyl hydroperoxide (TBHP, 1.0 equiv).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Work-up and Purification: After completion of the reaction, extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Ketone | 2-Aminopyridine | Product | Time (h) | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | 2-Phenylimidazo[1,2-a]pyridine | 2 | 94 |
| 2 | 4'-Methylacetophenone | 2-Aminopyridine | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 2.5 | 92 |
| 3 | 4'-Chloroacetophenone | 2-Aminopyridine | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 2.5 | 90 |
| 4 | Acetophenone | 2-Amino-5-methylpyridine | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 2 | 93 |
| 5 | Propiophenone | 2-Aminopyridine | 3-Methyl-2-phenylimidazo[1,2-a]pyridine | 3 | 88 |
Reaction Mechanism:
Caption: Pathway for ultrasound-assisted synthesis.
Protocol 3: Catalyst-Free Groebke-Blackburn-Bienaymé Reaction in a Deep Eutectic Solvent
This protocol outlines a green and catalyst-free, one-pot, three-component synthesis of imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé reaction in a choline chloride-based deep eutectic solvent (DES).[4] This method offers an environmentally friendly and cost-effective approach.[4]
Experimental Protocol:
-
DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear, homogeneous liquid is formed.
-
Reaction Setup: In a round-bottom flask, add 2-aminopyridine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol) to the prepared urea-choline chloride DES (0.5 mL).
-
Reaction Conditions: Heat the mixture at 80 °C for 2-6 hours.
-
Work-up and Purification: After the reaction is complete, add water to the mixture to precipitate the product. Filter the solid, wash with water, and dry. The product can be further purified by recrystallization if necessary. The DES can often be recovered and reused.
Quantitative Data Summary:
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4 | 87 |
| 2 | 4-Chlorobenzaldehyde | 2 | 85 |
| 3 | 4-Nitrobenzaldehyde | 2 | 86 |
| 4 | 4-Methylbenzaldehyde | 6 | 82 |
| 5 | 2-Naphthaldehyde | 4 | 84 |
Logical Relationship of the Green Chemistry Approach:
References
Application Notes and Protocols for 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided as a general guideline for the characterization of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine as a potential kinase inhibitor. Publicly available scientific literature does not contain specific data on the kinase inhibitory activity of this particular compound. The information presented herein is based on the well-established activity of the imidazo[1,2-a]pyridine scaffold as a potent kinase inhibitor targeting various cancer-related signaling pathways. All experimental conditions should be optimized for the specific kinase and cell lines of interest.
Introduction
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
This document outlines the potential applications of this compound as a kinase inhibitor, provides representative data from structurally related compounds, and details experimental protocols for its characterization.
Potential Kinase Targets and Signaling Pathways
Based on the known activity of other imidazo[1,2-a]pyridine derivatives, this compound is hypothesized to inhibit kinases involved in cell cycle progression and proliferation. Potential targets include:
-
Phosphoinositide 3-kinase (PI3K): A key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth, survival, and proliferation.[3][4][5][6]
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. Inhibition of CDKs, such as CDK2 and CDK9, can lead to cell cycle arrest and apoptosis.[1][7]
-
Aurora Kinases: Serine/threonine kinases that play essential roles in mitosis. Their inhibition can disrupt cell division and lead to apoptosis in cancer cells.[8]
Data Presentation: Representative Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the in vitro and cellular inhibitory activities of various imidazo[1,2-a]pyridine compounds against several key kinase targets. This data is provided to illustrate the potential potency and selectivity of this class of inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PI3Kα Inhibitor 1 | PI3Kα | 1.8 | [3] |
| PI3Kα Inhibitor 2 | PI3Kα | 2.8 | [5] |
| PI3Kα Inhibitor 3 | PI3Kα | 150 | [4] |
| CDK9 Inhibitor (LB-1) | CDK9/CycT1 | 9.22 | [1] |
| CDK2 Inhibitor | CDK2/CycE | 1140 | [7] |
| Aurora A/B Inhibitor | Aurora A | <4 | [8] |
| Aurora A/B Inhibitor | Aurora B | <13 | [8] |
Table 2: Cellular Antiproliferative Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| PI3Kα Inhibitor 1 | A375 (Melanoma) | 0.14 | [5] |
| PI3Kα Inhibitor 1 | HeLa (Cervical Cancer) | 0.21 | [5] |
| PI3Kα Inhibitor 2 | T47D (Breast Cancer) | Not Reported | [4] |
| CDK9 Inhibitor (LB-1) | HCT116 (Colon Cancer) | 0.92 | [1] |
| Breast Cancer Inhibitor (IP-5) | HCC1937 (Breast Cancer) | 45 | [9][10] |
| Aurora Kinase Inhibitor | HCT116 (Colon Cancer) | 0.025 | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: CDK2/E2F Cell Cycle Pathway Inhibition.
Caption: In Vitro Aurora Kinase Assay Workflow.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic method to determine the in vitro inhibitory activity of this compound against a specific kinase using an ADP-Glo™ Kinase Assay or similar luminescence-based method that measures ADP production.
Materials:
-
Purified recombinant kinase of interest (e.g., PI3Kα, CDK2/Cyclin E, Aurora A)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (at 2X final concentration) to each well.
-
Incubate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (both at 2X final concentration). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence intensity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET-Based)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay, to measure kinase inhibition.
Materials:
-
Purified recombinant kinase
-
Fluorescein-labeled substrate
-
ATP
-
This compound
-
Kinase buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
EDTA (to stop the reaction)
-
Low-volume 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution.
-
Add 5 µL of a mixture containing the fluorescein-labeled substrate and ATP.
-
Incubate at room temperature for 60-90 minutes.
-
-
Detection:
-
Add 10 µL of a solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer to stop the reaction and initiate FRET.
-
Incubate at room temperature for at least 30 minutes.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-compatible reader, measuring emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to determine the IC50 value.
-
Protocol 3: Cell-Based Kinase Activity Assay (Western Blot for Substrate Phosphorylation)
This protocol describes how to assess the ability of this compound to inhibit a specific kinase signaling pathway within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line known to have an active kinase pathway of interest (e.g., HeLa, HCT116, A375)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: phospho-specific antibody for the kinase substrate and an antibody for the total protein (as a loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 2, 6, or 24 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the relative decrease in substrate phosphorylation upon treatment with the inhibitor.
-
References
- 1. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. rupress.org [rupress.org]
Application of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Derivatives in Cancer Research
Disclaimer: Research specifically detailing the anticancer applications of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine is not extensively available in publicly accessible literature. However, the imidazo[1,2-a]pyridine scaffold, including various 6-bromo substituted analogues, is a significant area of investigation in oncology. This document provides a comprehensive overview of the application of these closely related derivatives in cancer research, summarizing their mechanisms of action, compiling quantitative data, and offering detailed experimental protocols based on available studies.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of this scaffold have been explored as potent anticancer agents, demonstrating efficacy against a range of cancer cell lines, including those of the breast, lung, colon, and melanoma.[1][2][3][4] Their mechanisms of action often involve the modulation of key signaling pathways that are fundamental to cancer cell proliferation, survival, and apoptosis.
Mechanism of Action
The anticancer effects of imidazo[1,2-a]pyridine derivatives are primarily attributed to two interconnected mechanisms: the inhibition of critical cell survival pathways and the induction of programmed cell death (apoptosis).
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of this pathway.[2][5] By targeting key kinases in this cascade, such as PI3K and Akt, these compounds can effectively halt the downstream signaling that cancer cells rely on for their growth and survival. This inhibition leads to a decrease in the phosphorylation of Akt and mTOR, key markers of pathway activity.[2]
Induction of Apoptosis
Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Imidazo[1,2-a]pyridine derivatives have been shown to re-engage this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]
Key events in this process include:
-
Upregulation of p53 and p21: These tumor suppressor proteins can halt the cell cycle, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[1][6]
-
Modulation of Bcl-2 Family Proteins: A decrease in the expression of anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax) leads to mitochondrial outer membrane permeabilization.[7]
-
Caspase Activation: The release of cytochrome c from the mitochondria triggers a cascade of cysteine proteases known as caspases (e.g., Caspase-9, Caspase-3, Caspase-7, Caspase-8).[1][3]
-
PARP Cleavage: Activated caspases cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3]
Data Presentation
The cytotoxic and antiproliferative activities of various imidazo[1,2-a]pyridine derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridines (IP-5, IP-6, IP-7) | HCC1937 (Breast Cancer) | 45.0, 47.7, 79.6 | [1][3] |
| Imidazo[1,2-a]pyridines (Compound 5, 6, 7) | A375 (Melanoma) | 12.5, 9.7, 21.6 | [2] |
| Imidazo[1,2-a]pyridines (Compound 5, 6, 7) | WM115 (Melanoma) | 20.1, 15.3, 25.4 | [2] |
| Imidazo[1,2-a]pyridines (Compound 5, 6, 7) | HeLa (Cervical Cancer) | 44.6, 35.0, 41.2 | [2] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) | HCC827 (Lung Cancer) | 0.09 - 0.43 | [5] |
| 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB9) | A549 (Lung Cancer) | 50.56 | [8] |
| 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB10) | HepG2 (Liver Cancer) | 51.52 | [8] |
| Pyrazole derivative with Imidazo[1,2-a]pyridine (C5) | MCF-7 (Breast Cancer) | 12.5 - 400 (µg/mL) |
Experimental Protocols
The following protocols are representative methodologies for evaluating the anticancer effects of imidazo[1,2-a]pyridine derivatives in vitro.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a pre-determined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in culture medium. A typical concentration range to test would be 0 µM (vehicle control) to 100 µM.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Apoptotic and Signaling Proteins
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways following compound treatment.
Materials:
-
Cancer cells cultured in 6-well plates
-
Imidazo[1,2-a]pyridine derivative
-
Ice-cold Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine derivative at relevant concentrations (e.g., near the IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Wash the cells twice with ice-cold PBS and add ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Mix the lysate with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. Normalize the intensity of the target protein to the loading control (e.g., β-actin) to compare protein expression levels between treated and untreated samples.[1][2]
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. atcc.org [atcc.org]
Application Notes and Protocols for the Use of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine in Tuberculosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a promising area of research in the development of new therapeutics against tuberculosis.[1][2] Compounds belonging to this class have demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.[3] The specific compound, 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, is a member of this class and is of interest for its potential antitubercular properties. While specific data for this exact compound is not yet broadly published, this document provides a comprehensive overview of the application of closely related imidazo[1,2-a]pyridine analogues in tuberculosis drug discovery, including detailed experimental protocols and potential mechanisms of action. This information serves as a valuable guide for researchers initiating studies on this compound.
Rationale for Investigation
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a range of biological activities. In the context of tuberculosis, this scaffold is of particular interest due to the following reasons:
-
Potent Antimycobacterial Activity: Several imidazo[1,2-a]pyridine analogues have shown excellent in vitro activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar to low micromolar range.[1]
-
Novel Mechanisms of Action: Some imidazo[1,2-a]pyridine-based compounds have been found to target novel pathways in M. tuberculosis, such as glutamine synthetase and the QcrB subunit of the cytochrome bc1 complex, which is essential for mycobacterial energy metabolism.[2][3] This is a significant advantage in overcoming existing drug resistance mechanisms.
-
Activity against Resistant Strains: Certain analogues have demonstrated efficacy against MDR-TB strains, highlighting their potential to address the challenge of drug resistance.[3]
-
Favorable Physicochemical Properties: The imidazo[1,2-a]pyridine scaffold can be readily modified to optimize drug-like properties, including solubility, metabolic stability, and oral bioavailability.
The inclusion of a bromine atom at the 6-position and a trifluoromethyl group at the 2-position of the imidazo[1,2-a]pyridine core in the target compound is based on structure-activity relationship (SAR) studies of related series, where such substitutions have been shown to influence potency and other pharmacological parameters.
Quantitative Data Summary
The following tables summarize the in vitro activity and cytotoxicity of representative imidazo[1,2-a]pyridine and related pyrazolo[1,5-a]pyridine analogues against Mycobacterium tuberculosis and a mammalian cell line. This data provides a benchmark for the expected potency and selectivity of new compounds within this class.
Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine Analogues
| Compound ID | Modification | Target/Pathway | MIC against Mtb H37Rv (µg/mL) | Reference |
| IPA-6 | Imidazo[1,2-a]pyridine amide | Enoyl Acyl Carrier Protein Reductase | 0.05 | [1] |
| Compound 2 | Novel Imidazo[1,2-a]pyridine derivative | Not specified | 6.25 | [1] |
| Compound 1 | N-(2-phenoxyethyl) moiety | Not specified | 0.027 | [1] |
Table 2: In Vitro Antitubercular Activity and Cytotoxicity of Pyrazolo[1,5-a]pyridine-3-carboxamide Analogues
| Compound ID | MIC against Mtb H37Rv (µM) | MIC against MDR-TB strain 1 (µM) | MIC against MDR-TB strain 2 (µM) | Cytotoxicity (CC50 against VERO cells, µM) | Selectivity Index (SI = CC50/MIC H37Rv) | Reference |
| 5a | 0.39 | 0.78 | 0.39 | >100 | >256 | [3] |
| 5k | 0.05 | 0.1 | 0.05 | >100 | >2000 | [3] |
| 5v | 0.2 | 0.39 | 0.2 | >100 | >500 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
Test compound (this compound) dissolved in DMSO
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Positive control (e.g., Isoniazid, Rifampicin)
-
Negative control (DMSO)
Procedure:
-
Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 100 µg/mL to 0.09 µg/mL.
-
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 to obtain the final inoculum.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound, positive control, and negative control.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Incubate the plates for another 24 hours at 37°C.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 2: Cytotoxicity Assay using VERO cells
Objective: To determine the concentration of the test compound that inhibits the growth of a mammalian cell line by 50% (CC50).
Materials:
-
VERO cells (African green monkey kidney epithelial cells)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound dissolved in DMSO
-
Resazurin solution
-
Sterile 96-well microplates
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
Procedure:
-
Seed VERO cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of Resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vivo Efficacy in a Murine Tuberculosis Model
Objective: To evaluate the in vivo antitubercular activity of the test compound in a mouse model of tuberculosis.
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Test compound formulated for oral or parenteral administration
-
Positive control (e.g., Isoniazid, Rifampicin)
-
Vehicle control
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.
-
After a pre-treatment period (e.g., 2-4 weeks) to allow the infection to establish, randomize the mice into treatment and control groups.
-
Administer the test compound, positive control, and vehicle control to the respective groups daily for a specified duration (e.g., 4 weeks).
-
Monitor the body weight and clinical signs of the mice throughout the experiment.
-
At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.
-
Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).
-
The efficacy of the compound is determined by the reduction in the bacterial load (log10 CFU) in the lungs and spleens of the treated mice compared to the vehicle control group.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a potential mechanism of action for imidazo[1,2-a]pyridine-based compounds and a general workflow for their evaluation.
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Scaffold at C2 and C3 Positions
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and structural rigidity make it an attractive framework for the design of novel drugs targeting a wide array of diseases. Functionalization at the C2 and C3 positions of this scaffold is of particular interest as it allows for the modulation of pharmacological activity and the development of potent and selective drug candidates. This document provides detailed application notes on the significance of C2 and C3 functionalization and comprehensive protocols for key synthetic transformations.
Application Notes: The Role of C2 and C3 Functionalization in Drug Discovery
The strategic introduction of various substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine core has led to the discovery of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2]
Targeting Cancer Signaling Pathways:
Functionalized imidazo[1,2-a]pyridines have emerged as potent inhibitors of key signaling pathways implicated in cancer progression.
-
Wnt/β-catenin Signaling: Deregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. Certain C2,C3-disubstituted imidazo[1,2-a]pyridines have been shown to inhibit this pathway, leading to the downregulation of target genes like c-myc and cyclin D1, which are crucial for tumor cell proliferation.[3] These compounds represent a promising therapeutic strategy for cancers driven by aberrant Wnt signaling.
-
PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its hyperactivation is common in various human cancers. Novel imidazo[1,2-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3Kα, a key isoform of PI3K.[1][4] These inhibitors can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as targeted cancer therapeutics.[4]
-
STAT3/NF-κB Signaling: Signal transducer and activator of transcription 3 (STAT3) and nuclear factor-κB (NF-κB) are transcription factors that play pivotal roles in inflammation and cancer. A novel C3-amino-substituted imidazo[1,2-a]pyridine derivative has been demonstrated to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway. This compound was shown to suppress the expression of downstream targets like iNOS and COX-2, which are involved in inflammatory processes and tumorigenesis.[5]
The ability to selectively functionalize the imidazo[1,2-a]pyridine scaffold at the C2 and C3 positions provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these compounds and develop next-generation therapeutics.
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of the imidazo[1,2-a]pyridine scaffold at the C2 and C3 positions.
Protocol 1: C3-Acetylation via Friedel-Crafts Acylation
This protocol describes the selective acetylation of a 2-substituted imidazo[1,2-a]pyridine at the C3 position using a Friedel-Crafts acylation reaction.[2]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
Acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add aluminum chloride (1.2 mmol) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add acetic anhydride (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 3-acetyl-2-phenylimidazo[1,2-a]pyridine.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| 2-Phenylimidazo[1,2-a]pyridine | 194.24 | 1.0 | 1.0 |
| Aluminum chloride | 133.34 | 1.2 | 1.2 |
| Acetic anhydride | 102.09 | 1.1 | 1.1 |
| 3-Acetyl-2-phenylimidazo[1,2-a]pyridine | 236.27 | - | - |
Protocol 2: C3-Alkylation in the Synthesis of Zolpidem
This protocol outlines a key C3-alkylation step in the synthesis of the hypnotic agent, Zolpidem. The procedure involves a Mannich-type reaction to introduce an N,N-dimethylaminomethyl group at the C3 position.[6][7]
Materials:
-
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
-
Paraformaldehyde
-
40% Aqueous dimethylamine solution
-
Acetic acid
-
Sodium hydroxide solution (10%)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (10.0 g, 42.3 mmol) in acetic acid (50 mL).
-
To this solution, add 40% aqueous dimethylamine solution (7.1 g, 63.5 mmol) followed by paraformaldehyde (1.4 g, 46.5 mmol).
-
Heat the reaction mixture to 50-55 °C and stir for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the acetic acid under reduced pressure.
-
Neutralize the residue with a 10% sodium hydroxide solution to pH 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(N,N-dimethylaminomethyl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine. This intermediate is often used in the next step without further purification.
| Reactant/Product | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) |
| 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | 236.31 | 10.0 | 42.3 |
| Paraformaldehyde | 30.03 | 1.4 | 46.5 |
| 40% Dimethylamine (aq) | 45.08 | 7.1 | 63.5 |
| 3-(N,N-Dimethylaminomethyl)-6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | 293.41 | - | - |
Protocol 3: Palladium-Catalyzed Direct C2-Arylation
This protocol describes a method for the direct arylation of the C2 position of an imidazo[1,2-a]pyridine derivative. This method is adapted from a procedure for a related heterocyclic system and may require optimization for different substrates.[3]
Materials:
-
Imidazo[1,2-a]pyridine
-
Aryl iodide (e.g., 4-iodoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas
-
Microwave vial (if using microwave irradiation)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried microwave vial, add imidazo[1,2-a]pyridine (1.0 mmol), the aryl iodide (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), copper(I) iodide (3.0 mmol), and cesium carbonate (2.5 mmol).
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen).
-
Add anhydrous N,N-dimethylformamide (5 mL).
-
Seal the vial and heat the reaction mixture at 120-140 °C for 16-24 hours (conventional heating) or irradiate in a microwave reactor at a suitable temperature and time. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the C2-arylated imidazo[1,2-a]pyridine.
| Reactant/Catalyst | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents/mol% |
| Imidazo[1,2-a]pyridine | 118.14 | 1.0 | 1.0 |
| Aryl iodide | Varies | 2.0 | 2.0 |
| Pd(OAc)₂ | 224.50 | 0.05 | 5 mol% |
| CuI | 190.45 | 3.0 | 3.0 |
| Cs₂CO₃ | 325.82 | 2.5 | 2.5 |
Data Presentation
Table 1: Inhibitory Activity of Functionalized Imidazo[1,2-a]pyridines against Cancer Cell Lines.
| Compound | Target Pathway | Cell Line | IC₅₀ (µM) | Reference |
| 13k | PI3Kα | HCC827 | 0.09 | [4] |
| A549 | 0.21 | [4] | ||
| SH-SY5Y | 0.43 | [4] | ||
| HEL | 0.15 | [4] | ||
| MCF-7 | 0.12 | [4] | ||
| 22e | c-Met | EBC-1 | 0.045 | [8] |
| Compound 12 | PI3Kα | A375 | 0.14 | [1] |
| HeLa | 0.21 | [1] |
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by imidazo[1,2-a]pyridine derivatives.
Caption: STAT3/NF-κB signaling pathway and its modulation by imidazo[1,2-a]pyridine derivatives.
References
- 1. Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 4. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antiviral, anticancer, and hypnotic properties.[1][2] Traditional methods for their synthesis often require long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering advantages such as dramatically reduced reaction times, increased yields, and often milder, more environmentally benign reaction conditions.[1][3][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various imidazo[1,2-a]pyridine derivatives.
General Reaction Scheme
The microwave-assisted synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with a carbonyl compound, often an α-haloketone, or through multicomponent reactions involving an aldehyde, an isocyanide, and a 2-aminopyridine (Groebke–Blackburn–Bienaymé reaction).[1][5][6]
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. connectjournals.com [connectjournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols: 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine in various in vitro cell-based assays. This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which have garnered significant interest as potential therapeutic agents due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] The presence of a bromine atom and a trifluoromethyl group on the imidazo[1,2-a]pyridine scaffold can enhance its biological activity, metabolic stability, and binding affinity to molecular targets.[4][5]
Background
Imidazo[1,2-a]pyridine derivatives have been reported to exert their cytotoxic effects on cancer cells by modulating key signaling pathways, inducing cell cycle arrest, and promoting apoptosis.[1][6][7] Notably, the AKT/mTOR and STAT3/NF-κB pathways are frequent targets of this class of compounds.[1][2] Inhibition of these pathways can lead to a downstream cascade of events, including the upregulation of tumor suppressors like p53 and p21, and modulation of apoptotic proteins such as Bax and Bcl-2.[1][2]
Data Presentation
The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives in different cancer cell lines, providing a reference for the expected potency of this compound.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Compound 6 | A375 | Melanoma | 9.7 - 44.6 | 48 | [1] |
| Compound 6 | WM115 | Melanoma | 9.7 - 44.6 | 48 | [1] |
| Compound 6 | HeLa | Cervical Cancer | 9.7 - 44.6 | 48 | [1] |
| IP-5 | HCC1937 | Breast Cancer | 45 | Not Specified | [6][7] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | Not Specified | [6][7] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | Not Specified | [6][7] |
| IP-Se-06 | A172 | Glioblastoma | 1.8 | Not Specified | [8][9] |
Signaling Pathways
The primary signaling pathways modulated by imidazo[1,2-a]pyridine derivatives are crucial for cell survival, proliferation, and inflammation. Understanding these pathways is key to elucidating the mechanism of action of this compound.
Figure 1: Proposed inhibition of the AKT/mTOR signaling pathway.
Figure 2: Proposed modulation of the STAT3/NF-κB signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro cell-based assays to evaluate the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HeLa, HCC1937)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Figure 3: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis by the compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
By following these detailed protocols, researchers can effectively evaluate the in vitro efficacy and mechanism of action of this compound as a potential therapeutic agent.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine | Benchchem [benchchem.com]
- 5. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. IP-Se-06, a Selenylated Imidazo[1,2- a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1 α and MAPK Signaling Inhibition, Promoting Antiproliferative Effect and Apoptosis in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Molecular Docking Studies of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on the compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. This document outlines a plausible therapeutic target, presents a detailed experimental workflow, and offers a framework for data analysis and interpretation.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its diverse pharmacological activities. Derivatives of this core structure have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology. The subject of this study, this compound, possesses key structural features—a bromine atom and a trifluoromethyl group—that can significantly influence its binding affinity and selectivity for protein targets.
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5][6][7] Its aberrant activation is a hallmark of many human cancers, making PI3K a prime target for anti-cancer drug development.[2] Therefore, this document will focus on the molecular docking of this compound against PI3Kα, a key isoform of the PI3K family.
Application Notes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an invaluable tool for:
-
Target Identification and Validation: Predicting the binding affinity of a compound against a panel of known protein targets.
-
Hit Identification: Screening large virtual libraries of compounds to identify potential binders to a target of interest.
-
Lead Optimization: Guiding the chemical modification of a hit compound to improve its binding affinity and selectivity.
-
Mechanism of Action Studies: Elucidating the binding mode and key interactions between a ligand and its protein target at the atomic level.
For this compound, molecular docking can be instrumental in predicting its potential as a PI3Kα inhibitor and in understanding the structural basis for its activity.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound against PI3Kα using the widely used software AutoDock Vina.[8]
Preparation of the Receptor (PI3Kα)
-
Obtain the Protein Structure: Download the 3D crystal structure of human PI3Kα from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized inhibitor in the ATP-binding site (e.g., PDB ID: 4ZOP).
-
Prepare the Protein:
-
Open the PDB file in a molecular visualization software such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
Preparation of the Ligand (this compound)
-
Generate the 3D Structure:
-
Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
Prepare the Ligand for Docking:
-
Open the 3D structure of the ligand in AutoDock Tools (ADT).
-
Detect the rotatable bonds.
-
Assign partial charges.
-
Save the prepared ligand in the PDBQT format.
-
Molecular Docking with AutoDock Vina
-
Define the Grid Box:
-
The grid box defines the search space for the docking simulation.
-
Center the grid box on the ATP-binding site of PI3Kα. The coordinates of the co-crystallized ligand from the original PDB file can be used as a reference.
-
Ensure the grid box is large enough to accommodate the entire ligand and allow for conformational flexibility.
-
-
Configure the Docking Parameters:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
-
Analysis of Docking Results
-
Visualize the Binding Poses:
-
Load the receptor and the output ligand poses into a molecular visualization program.
-
Analyze the top-ranked binding pose to understand the binding mode of the compound.
-
-
Identify Key Interactions:
-
Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
-
Identify the key amino acid residues in the binding pocket that are involved in the interaction.
-
-
Compare with Known Inhibitors:
-
If available, compare the predicted binding mode and interactions with those of known PI3Kα inhibitors to validate the docking results.
-
Data Presentation
The quantitative results of the molecular docking study can be summarized in a table for easy comparison. Below is a hypothetical data table for the docking of this compound and a reference inhibitor against PI3Kα.
| Compound | Target | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| This compound | PI3Kα | -9.5 | 85.2 | Val851, Glu849, Tyr836, Met922 |
| Alpelisib (Reference Inhibitor) | PI3Kα | -10.8 | 9.8 | Val851, Ser854, Lys802, Met922, Trp780 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific docking software and parameters used.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the proposed inhibitory action.
Experimental Workflow Diagram
Caption: A generalized workflow for molecular docking studies.
Conclusion
The application of molecular docking to study this compound offers a powerful, rational approach to understanding its potential as a therapeutic agent. By targeting the PI3Kα kinase, a key player in cancer progression, this compound represents a promising starting point for further drug discovery efforts. The protocols and guidelines presented in this document provide a solid foundation for researchers to computationally evaluate this and other similar compounds, accelerating the identification of new and effective kinase inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Application Notes and Protocols for the Development of Covalent Inhibitors from Imidazo[1,2-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its amenability to chemical modification makes it an ideal starting point for the design of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action. These application notes provide a comprehensive guide for researchers in the field of drug discovery, detailing the design, synthesis, and evaluation of covalent inhibitors derived from the imidazo[1,2-a]pyridine core. The protocols herein cover key synthetic methodologies, biochemical and cellular characterization assays, and target engagement verification, with a focus on inhibitors targeting clinically relevant kinases such as EGFR, BTK, JAK3, and KRAS G12C.
Introduction to Imidazo[1,2-a]pyridine-Based Covalent Inhibitors
Covalent inhibitors form a stable chemical bond with their target protein, typically with a nucleophilic amino acid residue such as cysteine. This irreversible or reversible covalent interaction can lead to a durable pharmacological effect, high potency, and the ability to target proteins that have been challenging to inhibit with traditional non-covalent molecules. The imidazo[1,2-a]pyridine scaffold serves as an excellent foundation for the development of such inhibitors due to its synthetic tractability and favorable physicochemical properties. By strategically functionalizing this core with an electrophilic "warhead," researchers can create potent and selective covalent inhibitors for a variety of therapeutic targets.
Design and Synthesis of Imidazo[1,2-a]pyridine Covalent Inhibitors
The general design strategy involves a three-part molecule: the imidazo[1,2-a]pyridine core for primary target recognition, a linker, and a reactive electrophilic group (the "warhead") for covalent bond formation. A common warhead used is an acrylamide moiety, which can undergo a Michael addition with a cysteine residue in the target protein.
General Synthetic Workflow
The synthesis of an imidazo[1,2-a]pyridine-based covalent inhibitor can be conceptualized as a multi-step process. First, the core imidazo[1,2-a]pyridine scaffold is synthesized, often through a multicomponent reaction. This is followed by functionalization to introduce a linker and finally the attachment of the covalent warhead.
Caption: General synthetic workflow for imidazo[1,2-a]pyridine covalent inhibitors.
Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Reaction for Scaffold Synthesis
This three-component reaction is a highly efficient method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][2][3][4][5][6][7][8]
Materials:
-
2-Aminopyridine derivative (1.0 eq)
-
Aldehyde (1.0 eq)
-
Isocyanide (1.0 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%) or another suitable Lewis acid
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
To a sealed tube, add the 2-aminopyridine derivative, aldehyde, and Sc(OTf)₃.
-
Add a 1:1 mixture of MeOH and DCM as the solvent.
-
Add the isocyanide to the reaction mixture.
-
Seal the tube and stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminoimidazo[1,2-a]pyridine scaffold.
Experimental Protocol: Suzuki Coupling for Scaffold Functionalization
The Suzuki coupling reaction is a versatile method for introducing aryl or heteroaryl groups at specific positions of the imidazo[1,2-a]pyridine core, often at a pre-installed bromine or iodine atom.[9][10]
Materials:
-
Bromo-imidazo[1,2-a]pyridine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of toluene and ethanol, 4:1)
Procedure:
-
To a round-bottom flask, add the bromo-imidazo[1,2-a]pyridine derivative, arylboronic acid, palladium catalyst, and base.
-
Degas the flask by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the functionalized imidazo[1,2-a]pyridine.
Experimental Protocol: Acrylamide Warhead Installation
This protocol describes the formation of an acrylamide warhead from an amine-functionalized imidazo[1,2-a]pyridine.
Materials:
-
Amine-functionalized imidazo[1,2-a]pyridine (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the amine-functionalized imidazo[1,2-a]pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) to the solution.
-
Slowly add acryloyl chloride dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final covalent inhibitor.
Biochemical and Cellular Evaluation
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyridine-based covalent inhibitors against various kinase targets.
Table 1: Biochemical and Cellular Potency of Imidazo[1,2-a]pyridine-Based BTK Inhibitors
| Compound ID | Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | kinact/KI (M⁻¹s⁻¹) | Reference |
| BTK-I-1 | BTK | 1.3 | 58 | N/A | [2] |
| BTK-I-2 | BTK | 27 | N/A | N/A |
Table 2: Biochemical and Cellular Potency of Imidazo[1,2-a]pyridine-Based EGFR Inhibitors
| Compound ID | Target | Biochemical IC₅₀ (µM) | Cellular IC₅₀ (µM) | Ki (nM) | Reference |
| EGFR-I-1 | EGFR | 12.3 | N/A | N/A | [11] |
| EGFR-I-2 | EGFR | 82.0 | N/A | N/A | [11] |
Table 3: Biochemical and Cellular Potency of Imidazo[1,2-a]pyridine-Based JAK3 Inhibitors
| Compound ID | Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | kinact/KI (M⁻¹s⁻¹) | Reference |
| JAK3-I-1 | JAK3 | 0.8 | 15 | 1,100,000 | |
| JAK3-I-2 | JAK3 | 63 | >1000 | N/A |
Table 4: Cellular Potency of Imidazo[1,2-a]pyridine-Based KRAS G12C Inhibitors
| Compound ID | Target | Cellular IC₅₀ (µM) | Cell Line | Reference |
| KRAS-I-11 | KRAS G12C | 1.25 | NCI-H358 | [1][12][13] |
Experimental Protocol: Biochemical Kinase Assay (ADP-Glo™)
This protocol is adapted for determining the IC₅₀ of an inhibitor against a target kinase.[14][15][16][17][18]
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Imidazo[1,2-a]pyridine inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control).
-
Add 5 µL of a solution containing the kinase and its substrate in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Protocol: Cellular Viability Assay (MTT)
This protocol determines the effect of the inhibitor on the viability of cancer cell lines.[11][19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the cellular IC₅₀.
Experimental Protocol: Western Blot for Target Engagement
This protocol assesses the inhibition of target phosphorylation in cells treated with the inhibitor.[22][23][24][25]
Materials:
-
Cancer cell line
-
Imidazo[1,2-a]pyridine inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with the primary antibody against the phosphorylated target protein overnight at 4 °C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe for the total target protein and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of target phosphorylation inhibition.
Confirmation of Covalent Binding by Mass Spectrometry
Mass spectrometry is the gold standard for confirming the covalent modification of a target protein by an inhibitor.
Experimental Workflow for Covalent Adduct Analysis
Caption: Mass spectrometry workflow for covalent adduct analysis.
Experimental Protocol: Intact Protein Mass Spectrometry
This method confirms the formation of a covalent adduct by detecting an increase in the protein's molecular weight.[5][26][27][28][29]
Materials:
-
Purified target protein
-
Imidazo[1,2-a]pyridine covalent inhibitor
-
Incubation buffer (e.g., PBS or Tris buffer)
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Incubate the purified protein with an excess of the inhibitor at 37 °C for a defined period (e.g., 1-4 hours). Include a control sample with the protein and vehicle (DMSO).
-
Sample Cleanup: Desalt the samples using a C4 ZipTip or a similar method to remove excess inhibitor and salts.
-
LC-MS Analysis: Inject the desalted sample into the LC-MS system. Use a short C4 column with a rapid gradient of acetonitrile in water (both with 0.1% formic acid) to elute the protein.
-
Data Acquisition: Acquire mass spectra in the positive ion mode over a mass range that includes the expected charge states of the protein.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein. Compare the mass of the inhibitor-treated protein with the control. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.
Experimental Protocol: Peptide Mapping by LC-MS/MS
This method identifies the specific amino acid residue that is covalently modified by the inhibitor.[27][28]
Materials:
-
Protein-inhibitor adduct sample (from the intact protein analysis)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or another suitable protease)
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein sample with DTT and then alkylate the free cysteines with IAM.
-
Proteolytic Digestion: Digest the protein with trypsin overnight at 37 °C.
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 ZipTip.
-
LC-MS/MS Analysis: Inject the peptide mixture into the LC-MS/MS system. Use a C18 column with a suitable gradient to separate the peptides.
-
Data Acquisition: Acquire MS and MS/MS spectra in a data-dependent acquisition mode.
-
Data Analysis: Search the MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest). Specify the mass of the inhibitor as a variable modification on potential nucleophilic residues (e.g., cysteine, lysine). Identify the peptide containing the mass modification and confirm the site of modification by manually inspecting the MS/MS spectrum.
Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Covalent Inhibitors
The following diagrams illustrate the key signaling pathways often targeted by imidazo[1,2-a]pyridine-based covalent inhibitors.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and its inhibition.
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and its inhibition.
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling and covalent inhibition.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine using chromatography.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions for problems encountered during chromatographic purification.
| Issue | Possible Cause(s) | Recommended Solutions |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate Mobile Phase: The chosen solvent system does not have sufficient selectivity for the compound and impurities. 2. Incorrect Stationary Phase: The stationary phase is not providing adequate differential interactions. | 1. Optimize Eluent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Test various polarity gradients (e.g., ethyl acetate in hexanes) to find the optimal mobile phase for separation.[1] 2. Change Stationary Phase: If using a standard C18 column, consider switching to a phenyl or cyano phase to introduce different separation mechanisms.[2] |
| Product Elutes with the Solvent Front | 1. Eluent is Too Polar: The mobile phase has a very high affinity for the compound, preventing retention on the column. | 1. Decrease Eluent Polarity: Start with a less polar solvent system, such as pure hexanes, and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate.[1] |
| Product Does Not Elute or Shows Very Low Recovery | 1. Eluent is Not Polar Enough: The mobile phase is too weak to move the compound through the column. 2. Strong Interaction with Stationary Phase: The basic nitrogen of the imidazopyridine ring may be interacting strongly with acidic silanol groups on silica gel, causing irreversible adsorption.[3][4] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in the mobile phase. 2. Use a Basic Modifier: Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[5][6] 3. Change Stationary Phase: Switch to a more inert or basic stationary phase, such as neutral alumina or end-capped silica gel.[2][7] |
| Peak Tailing or Streaking on TLC/Column | 1. Acid-Base Interaction: The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the silica gel surface.[2][5][6] 2. Sample Overload: Too much sample has been loaded onto the column or TLC plate for its capacity. | 1. Add a Competing Base: Incorporate a small amount of a basic modifier, like triethylamine (~0.1-1%) or a few drops of ammonia in methanol, into the eluent. This blocks the active silanol sites, leading to more symmetrical peaks.[1][3] 2. Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size and stationary phase volume.[1] 3. Use an Alternative Stationary Phase: Consider using neutral alumina, which is less acidic than silica gel.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a common problem when purifying this compound on standard silica gel?
A1: Peak tailing is a frequent issue with basic compounds like pyridine derivatives. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom that can strongly interact with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[2][5][6] This strong interaction slows the desorption of the molecule, leading to a "tailing" effect on the eluted peak.
Q2: What is the most effective way to select a mobile phase for the purification?
A2: The most effective method is to first perform a systematic screen using Thin Layer Chromatography (TLC).[1] Start with a binary solvent system, such as ethyl acetate and hexanes. Spot your crude mixture on a TLC plate and develop it in chambers with different solvent ratios (e.g., 5%, 10%, 20% ethyl acetate in hexanes). The ideal solvent system will give your target compound a retention factor (Rf) of approximately 0.2-0.4, with good separation from all impurities.
Q3: Should I consider using a stationary phase other than silica gel?
A3: Yes, if you continue to face issues like low recovery or severe peak tailing. While silica gel is the most common stationary phase, its acidic nature can be problematic for basic compounds.[7] Alternative stationary phases to consider include:
-
Neutral or Basic Alumina: Alumina is a good alternative for the purification of amines and other basic compounds as it lacks the strong acidity of silica.[7]
-
Deactivated or End-Capped Silica Gel: This type of silica has had its active silanol groups chemically modified (capped), reducing the potential for strong interactions with basic analytes.[2]
Q4: Can the compound degrade during the purification process?
A4: While this compound is generally stable, prolonged exposure to highly acidic silica gel can potentially lead to degradation for some sensitive heterocyclic compounds.[2][3] If you suspect degradation (e.g., observing new spots on TLC after running a column), switching to a more inert stationary phase like deactivated silica or alumina is recommended.[2]
Q5: What are the key safety precautions when handling this compound?
A5: Halogenated heterocyclic compounds should be handled with care. Always work in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information.
Experimental Protocols
Protocol: Flash Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
-
Mobile Phase Selection:
-
Perform TLC analysis to determine the optimal eluent. A common starting point is a gradient of ethyl acetate in hexanes.
-
If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the solvent mixture.[1]
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., pure hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack a uniform, stable bed free of cracks or air bubbles.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution) based on your initial TLC analysis.
-
Collect fractions in an array of test tubes. Monitor the elution process by collecting small spots from the column outflow for TLC analysis.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: A standard workflow for purifying this compound.
Caption: A decision tree for troubleshooting peak tailing issues during chromatography.
References
Technical Support Center: Catalyst Selection for Efficient Imidazo[1,2-a]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired imidazo[1,2-a]pyridine product. What are the potential causes and how can I troubleshoot this?
A: Low yields are a common issue in organic synthesis. The underlying cause often depends on the specific catalytic system being used. Here’s a breakdown of potential causes and solutions for different catalytic methods:
For Copper-Catalyzed Reactions (e.g., using CuI, CuBr, CuSO₄):
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | The active catalyst is typically Cu(I), which can be oxidized to inactive Cu(II) by air. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). If using a Cu(II) salt like CuSO₄, a reducing agent such as sodium ascorbate is often necessary to generate the active Cu(I) species in situ.[1][2] |
| Poor Catalyst Solubility | In some solvent systems, the copper catalyst may not be fully soluble, leading to a heterogeneous mixture and reduced catalytic activity. For CuBr-catalyzed reactions, DMF has been found to be an effective solvent.[3] For Cu(II)-ascorbate systems, using a surfactant like SDS in water can create micelles that act as "nanoreactors" and improve catalyst-substrate interaction.[2] |
| Sub-optimal Reaction Temperature | The reaction temperature is a critical parameter. For CuBr-catalyzed reactions with aminopyridines and nitroolefins, 80°C has been identified as the ideal temperature.[3] For Cu(II)-ascorbate catalyzed A3-coupling, a milder temperature of 50°C is effective.[2] Optimization of the temperature for your specific substrates and catalyst is recommended. |
| Inappropriate Ligand or Additive | Some copper-catalyzed reactions benefit from the presence of a ligand or an additive to stabilize the catalyst and promote the reaction. For example, in certain aerobic oxidative cyclizations using CuI, an additive like In(CF₃SO₃)₃ can improve the yield. |
| Substrate Electronic Effects | The electronic properties of your starting materials can significantly impact the reaction outcome. For copper-catalyzed reactions with nitroolefins, electron-rich aminopyridines and nitroolefins tend to give better yields than their electron-deficient counterparts.[3] |
For Iodine-Catalyzed Reactions:
| Potential Cause | Recommended Solution(s) |
| Incorrect Catalyst Loading | The amount of iodine catalyst is crucial. While it is a catalyst, using too little may result in an incomplete reaction. For the multicomponent synthesis of 2-phenylimidazo[1,2-a]pyridin-3-yl derivatives, 20 mol % of iodine has been found to be optimal.[4] |
| Inappropriate Solvent | The choice of solvent can greatly influence the reaction rate and yield. In the iodine-catalyzed three-component condensation, ethanol has been shown to provide excellent yields.[5] Water is also a viable and green solvent for some iodine-catalyzed preparations.[4] |
| Decomposition of Reactants | In multicomponent reactions involving isocyanides, some reagents can be sensitive to acidic conditions or higher temperatures, leading to decomposition and lower yields.[5] Using milder reaction conditions, such as room temperature, can be beneficial. |
| Formation of Inactive Iodine Species | The catalytic activity of iodine can be influenced by the reaction medium. In some cases, iodine may be converted to non-catalytic species. The use of an ultrasonic bath can sometimes enhance the reaction by promoting the formation of reactive iodine species. |
For Catalyst-Free Reactions:
| Potential Cause | Recommended Solution(s) |
| Insufficient Heating | Catalyst-free reactions often require thermal energy to proceed. For the condensation of α-haloketones with 2-aminopyridines, heating at 60°C in the absence of a solvent has been shown to be effective.[1][6] |
| Incomplete Reaction | If the reaction does not go to completion, consider increasing the reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. |
| Poor Mixing | In the absence of a solvent, ensuring efficient mixing of the reactants is important for the reaction to proceed effectively. Vigorous stirring is recommended. |
Issue 2: Formation of Side Products and Impurities
Q: My reaction is producing significant amounts of side products or impurities, making purification difficult. What are the common side products and how can I minimize their formation?
A: The formation of side products is a common challenge. Here are some specific issues and solutions:
| Catalytic System | Common Side Product(s) | How to Minimize |
| All Systems | Unreacted Starting Materials | Monitor the reaction progress closely using TLC. Ensure the reaction is allowed to proceed to completion. Consider slightly increasing the equivalents of one of the reactants if a particular starting material is consistently left over. |
| Copper-Catalyzed | Homocoupling of Alkynes (in A³-coupling reactions) | This can occur if the reaction conditions favor the dimerization of the alkyne starting material. Optimizing the catalyst loading and reaction temperature can help to suppress this side reaction. |
| Copper-Catalyzed | Over-oxidation or Decomposition Products | In aerobic oxidation reactions, over-oxidation of the product or starting materials can occur. Carefully control the reaction time and temperature. |
| Iodine-Catalyzed | Iodination of the Aromatic Ring | While often desired in specific synthetic routes, unwanted iodination of the imidazo[1,2-a]pyridine ring or other aromatic moieties can occur. Using the minimum effective amount of iodine catalyst can help to avoid this.[4] |
| Catalyst-Free | Polymerization of Reactants | At elevated temperatures, some starting materials, particularly aldehydes and alkynes, can be prone to polymerization. Using the optimal reaction temperature and time is crucial. |
Purification Tip: After the reaction, it is often necessary to remove the catalyst. For copper catalysts, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help to remove residual copper salts. For iodine, a wash with an aqueous solution of sodium thiosulfate will quench and remove any remaining iodine.[7]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best catalyst for my specific imidazo[1,2-a]pyridine synthesis?
A1: The choice of catalyst depends on several factors, including the desired substitution pattern of the final product, the available starting materials, and the desired reaction conditions (e.g., green chemistry considerations).
-
Copper catalysts are very versatile and are often used for multicomponent reactions like the A³-coupling, allowing for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[1][2] They are also effective in aerobic oxidative cyclizations.[3]
-
Iodine catalysts are an excellent choice for metal-free synthesis. Molecular iodine is inexpensive, readily available, and can catalyze multicomponent reactions efficiently, often under mild and environmentally friendly conditions.[4][5]
-
Gold catalysts , such as PicAuCl₂, can be used for redox-neutral synthesis from pyridine N-oxides and alkynes under mild conditions.[8]
-
Catalyst-free methods are the most environmentally friendly option and are suitable for specific reactions, such as the condensation of 2-aminopyridines with α-haloketones.[1][6]
The following decision-making workflow can help guide your catalyst selection:
Q2: What are the key differences between homogeneous and heterogeneous catalysts for this synthesis?
A2: Both homogeneous and heterogeneous catalysts can be employed for imidazo[1,2-a]pyridine synthesis, and the choice depends on the specific requirements of your process.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as the reactants (e.g., dissolved in the solvent). | Different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). |
| Activity | Often exhibit higher activity and selectivity due to well-defined active sites. | Activity can be influenced by surface area and mass transfer limitations. |
| Separation | Can be difficult to separate from the reaction mixture, potentially leading to product contamination. | Easily separated from the reaction mixture by filtration, allowing for catalyst recycling. |
| Examples | CuI, CuSO₄, molecular iodine, PicAuCl₂. | Copper nanoparticles, copper silicate, titania-supported CuCl₂. |
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Developing an appropriate solvent system for your TLC is crucial for good separation. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for different catalytic systems to facilitate comparison.
Table 1: Comparison of Copper-Based Catalysts for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Starting Materials | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuBr | 2-aminopyridine, nitrostyrene | DMF | 80 | 12 | 90 | [3] |
| CuSO₄·5H₂O / Na-ascorbate | 2-aminopyridine, benzaldehyde, phenylacetylene | Water (SDS micelles) | 50 | 6 | 87 | [2] |
| CuI | 2-aminopyridine, acetophenone | NMP | 120 | 12 | 90 (Zolimidine) | |
| Copper Silicate | 2-aminopyridine, phenacyl bromide | Ethanol | Reflux | 1 | 95 | [9] |
Table 2: Comparison of Different Catalytic Approaches
| Catalyst Type | Catalyst | Starting Materials | Temp. (°C) | Time (h) | Yield (%) | Key Advantages |
| Iodine | I₂ (20 mol%) | 2-aminopyridine, acetophenone, dimedone | RT (ultrasound) | 1 | up to 96 | Metal-free, mild conditions, high yield.[4] |
| Gold | PicAuCl₂ (10 mol%) | 2-aminopyridine N-oxide, alkyne | 40 | 15 | 72 | Mild conditions, atom economical.[8] |
| Catalyst-Free | None | 2-aminopyridine, α-bromoacetophenone | 60 | 0.33 | 91 | Green, no catalyst cost or removal.[1][6] |
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
Protocol 1: Copper-Catalyzed Synthesis via A³-Coupling
This protocol is adapted from a Cu(II)-ascorbate catalyzed reaction in aqueous micellar media.[2]
-
Preparation of the Reaction Mixture:
-
In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS, 10 mol %) to 2 mL of water.
-
Stir the solution vigorously for 5 minutes.
-
To this solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).
-
Finally, add the alkyne (1.2 mmol) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at 50°C.
-
Monitor the progress of the reaction by TLC. The reaction time typically ranges from 6 to 16 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Iodine-Catalyzed Multicomponent Synthesis
This protocol describes an ultrasonic-assisted, iodine-catalyzed synthesis in water.[4]
-
Preparation of the Reaction Mixture:
-
In a suitable vessel, mix the acetophenone derivative (1.0 mmol) and iodine (20 mol %) in 4.0 mL of distilled water.
-
Irradiate the mixture with ultrasound at room temperature for 30 minutes.
-
Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.
-
-
Reaction:
-
Continue to irradiate the reaction mixture with ultrasound at room temperature for an additional 30 minutes.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the solid with water and then dry it.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Protocol 3: Catalyst-Free Synthesis
This protocol is for the solvent-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.[1][6]
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask, mix the 2-aminopyridine (1.0 mmol) and the α-haloketone (1.0 mmol).
-
-
Reaction:
-
Heat the mixture at 60°C with stirring.
-
The reaction is typically complete within 20-30 minutes. Monitor by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting solid can often be purified by simple washing with a suitable solvent (e.g., diethyl ether) or by recrystallization. Column chromatography can be used for further purification if needed.
-
Visualizations
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening different catalysts for the synthesis of imidazo[1,2-a]pyridines.
Logical Relationships in Troubleshooting Low Yield
This diagram outlines the logical steps to take when troubleshooting a low-yield reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
- 8. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
Overcoming challenges in the C-3 functionalization of imidazo[1,2-a]pyridines
Welcome to the technical support center for the C-3 functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is the C-3 position of imidazo[1,2-a]pyridines preferentially functionalized?
The C-3 position of the imidazo[1,2-a]pyridine scaffold is electron-rich, making it highly nucleophilic and susceptible to attack by electrophiles or radicals.[1] This inherent electronic property is the primary reason for the regioselective functionalization at this site. The π-excessive nature of the fused five-membered imidazole ring further contributes to this reactivity.[2]
Q2: What are the most common challenges encountered during C-3 functionalization?
Researchers often face challenges such as low yields, poor regioselectivity (i.e., undesired functionalization at other positions like C-2), harsh reaction conditions, the need for expensive or toxic metal catalysts, and limited substrate scope.[1][3] Overcoming these hurdles is crucial for the efficient synthesis of diverse imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.[1][4]
Q3: Are there metal-free methods available for C-3 functionalization?
Yes, several metal-free methods have been developed to address the concerns associated with transition-metal catalysts. These approaches often utilize oxidants like K₂S₂O₈ or PhI(OAc)₂, or employ visible-light photoredox catalysis.[1][5] Additionally, catalyst-free multicomponent reactions, such as the Petasis-like reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid, have been reported.[6][7][8]
Q4: How do substituents on the imidazo[1,2-a]pyridine core affect C-3 functionalization?
Substituents can significantly influence the reactivity of the imidazo[1,2-a]pyridine core. Electron-donating groups generally enhance the nucleophilicity of the C-3 position, often leading to higher yields.[6] Conversely, electron-withdrawing groups can decrease reactivity and may require more forcing reaction conditions. The position of the substituent also plays a role in steric hindrance, which can impact the approach of the electrophile or radical to the C-3 position.
Q5: What is the role of directing groups in controlling regioselectivity?
While the inherent reactivity of the imidazo[1,2-a]pyridine scaffold favors C-3 functionalization, directing groups can be employed to achieve functionalization at other positions, such as C-2. However, for C-3 functionalization, the intrinsic electronic properties of the heterocycle are typically sufficient to achieve high regioselectivity, making the use of directing groups less common for this specific purpose. The challenge often lies in overcoming the inherent C-3 selectivity when other positions are targeted.[9]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Insufficiently Activated Substrate: Imidazo[1,2-a]pyridines with electron-withdrawing groups can be less reactive.
-
Solution: Increase the reaction temperature or prolong the reaction time. Consider using a more reactive coupling partner or a more potent catalytic system.
-
-
Decomposition of Starting Materials or Product: The reaction conditions may be too harsh.
-
Solution: Screen different solvents and bases. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to identify the optimal reaction time.
-
-
Poor Catalyst Activity: The catalyst may be poisoned or not suitable for the specific transformation.
-
Solution: Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Screen a panel of catalysts and ligands to find the optimal combination for your substrate.
-
-
Inefficient Oxidant/Reductant: In reactions requiring an oxidant or reductant, its choice and stoichiometry are critical.
Problem 2: Poor Regioselectivity (Mixture of C-3 and C-2 isomers)
Possible Causes & Solutions
-
Steric Hindrance at C-2: A bulky substituent at the C-2 position can sometimes favor functionalization at the less hindered C-3 position. Conversely, if the incoming electrophile is very bulky, it might react at the more accessible C-2 position.
-
Solution: Modify the structure of the reactants to minimize steric clashes. The choice of catalyst can also influence regioselectivity.
-
-
Reaction Mechanism: Some reaction pathways may have a lower energy barrier for C-2 functionalization under certain conditions.
-
Solution: A thorough understanding of the reaction mechanism is key. For instance, in some metal-catalyzed reactions, the coordination of the metal can favor one position over the other. Adjusting the solvent, temperature, or additives can sometimes steer the reaction towards the desired C-3 isomer.
-
Problem 3: Formation of Undesired Side Products
Possible Causes & Solutions
-
Over-reaction or Dimerization: The desired product might be reactive under the reaction conditions, leading to further transformations or dimerization.
-
Solution: Monitor the reaction closely and stop it once the desired product is formed. Lowering the concentration of the reactants can sometimes disfavor bimolecular side reactions.
-
-
Homocoupling of Reagents: This is a common side reaction in cross-coupling reactions.
-
Solution: Adjust the stoichiometry of the coupling partners. The choice of ligand and catalyst can also significantly impact the extent of homocoupling.
-
Experimental Protocols
Protocol 1: Catalyst-Free C-3 Arylomethylation
This protocol is based on a three-component Petasis-like reaction followed by decarboxylation.[6]
Materials:
-
Imidazo[1,2-a]pyridine (1.0 mmol)
-
Glyoxylic acid (1.5 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium tert-butoxide (KOtBu) (1.0 mmol)
-
Acetonitrile (CH₃CN) as solvent
Procedure:
-
To a reaction vessel, add imidazo[1,2-a]pyridine, glyoxylic acid, arylboronic acid, and KOtBu.
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up and purify the product by column chromatography.
Protocol 2: Copper-Catalyzed C-3 Functionalization with 3-Indoleacetic Acids
This protocol describes an aerobic oxidative decarboxylative process.[10]
Materials:
-
Imidazo[1,2-a]pyridine
-
3-Indoleacetic acid
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Solvent (e.g., DMF)
-
Base (e.g., K₂CO₃)
Procedure:
-
Combine the imidazo[1,2-a]pyridine, 3-indoleacetic acid, copper catalyst, and base in a reaction flask.
-
Add the solvent and stir the mixture under an air atmosphere.
-
Heat the reaction to the desired temperature and monitor its progress.
-
After completion, perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the residue by chromatography.
Data Presentation
Table 1: Comparison of Conditions for C-3 Arylomethylation of Imidazo[1,2-a]pyridine
| Entry | Boronic Acid | Imidazo[1,2-a]pyridine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Unsubstituted | KOtBu | CH₃CN | 110 | 24 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Unsubstituted | KOtBu | CH₃CN | 110 | 24 | 85 |
| 3 | 4-Chlorophenylboronic acid | Unsubstituted | KOtBu | CH₃CN | 110 | 24 | 65 |
| 4 | Phenylboronic acid | 7-Methyl | KOtBu | CH₃CN | 110 | 24 | 80 |
Data synthesized from literature reports for illustrative purposes.[6]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Proposed mechanism for catalyst-free arylomethylation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Improving reaction conditions for trifluoromethylation of pyridine rings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the trifluoromethylation of pyridine rings. The information is designed to help overcome common experimental challenges and improve reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the trifluoromethylation of pyridine rings.
Issue 1: Low or No Product Yield
Low or no yield of the desired trifluoromethylated pyridine is a common problem. Several factors can contribute to this issue, from reagent quality to suboptimal reaction conditions.
| Possible Cause | Suggested Solution |
| Poor Reagent Quality | Verify the purity of starting materials, reagents (e.g., Langlois' reagent, Togni's reagent), and solvents. Impurities can inhibit the reaction or lead to side products. |
| Suboptimal Temperature | The reaction temperature is critical. Systematically screen a range of temperatures. For some methods, deviation from the optimal temperature can significantly decrease the yield. |
| Incorrect Reaction Time | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product. |
| Atmospheric Conditions | Some reactions are sensitive to oxygen or moisture. Consider degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Conversely, some light-promoted reactions may benefit from the presence of oxygen. |
| Inappropriate Solvent | The choice of solvent can dramatically impact the reaction outcome. If the standard solvent (e.g., DMF, DMSO, CHCl₃) is not effective, screen other solvents. For instance, using THF instead of CHCl₃ in one reported N-methylpyridine quaternary ammonium activation strategy resulted in a negligible yield. |
| Substrate Electronics | The electronic properties of the pyridine ring can influence reactivity. Electron-poor pyridines, such as those with nitro substituents, may be poor substrates for certain trifluoromethylation methods. |
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low product yield in pyridine trifluoromethylation.
Issue 2: Poor Regioselectivity
Achieving the desired regioselectivity (i.e., trifluoromethylation at a specific position on the pyridine ring) is a significant challenge due to the high reactivity of trifluoromethyl radicals.
| Possible Cause | Suggested Solution |
| Radical Reaction Pathway | Trifluoromethyl radicals are highly reactive and often lead to a mixture of 2-, 3-, and 4-trifluoromethylated products. Consider switching to a method that proceeds through a different mechanism, such as a nucleophilic pathway, which can offer better regioselectivity. |
| Steric Hindrance | The position of substitution can be influenced by steric hindrance. Bulky substituents on the pyridine ring may direct the trifluoromethyl group to less hindered positions. |
| Directing Groups | The use of a directing group on the pyridine ring can help achieve regioselectivity. However, this may require additional synthetic steps for installation and removal. |
| Activation Strategy | Employing an activation strategy can enhance regioselectivity. For example, an N-methylpyridine quaternary ammonium activation strategy has been shown to yield trifluoromethylpyridines with excellent regioselectivity. Similarly, nucleophilic activation through hydrosilylation can achieve 3-position-selective trifluoromethylation. |
Factors Influencing Regioselectivity
Caption: Key factors that influence the regioselectivity of pyridine trifluoromethylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for trifluoromethylating pyridine rings?
A1: A variety of reagents can be used, including Langlois' reagent (sodium trifluoromethylsulfinate), Togni's reagents (hypervalent iodine(III)-CF₃ reagents), Umemoto's reagents, and trifluoroacetic acid (TFA). The choice of reagent often depends on the desired reaction mechanism (e.g., radical, nucleophilic, or electrophilic) and the specific pyridine substrate.
Q2: How can I achieve trifluoromethylation at the C-3 position of the pyridine ring?
A2: Trifluoromethylation at the C-3 position has traditionally been challenging. A successful strategy involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic CF₃ source like Togni's reagent. This method has been shown to provide 3-trifluoromethylated products with high regioselectivity.
Q3: Are there any photocatalyst-free methods for trifluoromethylation?
A3: Yes, light-promoted methods that do not require a photocatalyst have been developed. For instance, the trifluoromethylation of pyridones and related N-heteroarenes can be achieved using Langlois' reagent under light irradiation without any photocatalyst or additives.
Q4: My secondary amine-containing pyridine is not reacting well. What should I do?
A4: Secondary amines can interfere with the reaction. Protecting the amine group, for example with a Boc (tert-butyloxycarbonyl) group, can improve the yield of the trifluoromethylated product.
Q5: I'm having trouble purifying my final product. What are some effective strategies?
A5: Purification of pyridine compounds can be challenging due to their basicity.
-
Acid-Base Extraction: Use a dilute acid wash (e.g., HCl) to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Chromatography: Column chromatography on silica gel can be effective. To avoid tailing, which is common with basic compounds, consider adding a small amount of a base like triethylamine to the eluent.
-
Distillation or Crystallization: For volatile or solid products, distillation or crystallization can be highly effective purification methods.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different trifluoromethylation methods.
Table 1: Optimization of a Light-Promoted Trifluoromethylation of a Pyridone
| Entry | Deviation from Standard Conditions | Conversion (%) |
| 1 | Standard Conditions | 96 |
| 2 | No light | Not Determined |
| 3 | K₂S₂O₈ additive (3.0 equiv), no light | 95 |
| 4 | MeCN/H₂O (1:1) solvent | 60 |
| 5 | DMF solvent | 90 |
| 6 | 440 nm instead of 390 nm light | 65 |
| 7 | Sparge with Ar, freeze-pump-thaw | 54 |
| 8 | Sparge with O₂ | 98 |
Standard Conditions: Pyridone (1 equiv), Langlois' reagent (2.0 equiv), DMSO, room temperature, 24h, 390 nm light.
Table 2: 3-Position-Selective C-H Trifluoromethylation of Quinolines and Pyridines
| Substrate | Product Yield (%) |
| Quinoline | 76 |
| 6-methoxyquinoline | 85 |
| 6-(tert-butyldimethylsilyloxy)quinoline | 82 |
| Quinolin-6-yl pivalate | 80 |
| 6-(trimethylsilyl)quinoline | 66 |
| 6-chloroquinoline | 78 |
| 6-bromoquinoline | 72 |
| 6-iodoquinoline | 65 |
Reaction Conditions: 1) Substrate, MePhSiH₂, B(C₆F₅)₃ in 1,2-DCE at 65°C. 2) Togni reagent I at 0-25°C, then DDQ at 25°C.
Experimental Protocols
Protocol 1: Regioselective Direct C-H Trifluoromethylation of Pyridine via N-Methylpyridine Quaternary Ammonium Activation
This protocol is based on the method developed by Li and co-workers.
-
Preparation of Pyridinium Salt: To a solution of the substituted pyridine (1.0 mmol) in a suitable solvent, add methyl iodide (1.5 mmol). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The resulting pyridinium iodide salt is then collected, washed, and dried.
-
Trifluoromethylation: In a reaction vessel, combine the pyridinium iodide salt (0.5 mmol), silver carbonate (Ag₂CO₃, 1.0 mmol), and N,N-dimethylformamide (DMF, 5 mL).
-
Add trifluoroacetic acid (TFA, 1.5 mmol) to the mixture.
-
Seal the vessel and heat the reaction mixture at the optimized temperature (e.g., 100-120 °C) for the determined duration (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated pyridine.
Protocol 2: 3-Position-Selective Trifluoromethylation of Pyridine Rings via Hydrosilylation
This protocol is based on the method developed by Kuninobu and colleagues.
-
Hydrosilylation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the pyridine or quinoline derivative (0.2 mmol) in 1,2-dichloroethane (1,2-DCE, 1.0 mL).
-
Add methylphenylsilane (MePhSiH₂, 0.4 mmol) and tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.02 mmol).
-
Heat the mixture at 65 °C and stir until the hydrosilylation is complete (monitored by NMR or GC-MS).
-
Trifluoromethylation: Cool the reaction mixture to 0 °C.
-
Add Togni's reagent I (0.3 mmol) to the mixture and allow it to warm to 25 °C while stirring for the required time.
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.3 mmol) and continue stirring at 25 °C until the oxidation is complete.
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Technical Support Center: Byproduct Analysis in the Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. The following sections detail common issues, their underlying causes, and recommended solutions to minimize byproduct formation and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction is producing a significant amount of a polar, acyclic byproduct, especially when using aliphatic aldehydes. What is this byproduct and how can I avoid it?
A1: The common byproduct in this case is often a classic Ugi-type adduct. This occurs when the intermediate formed from the initial addition of the isocyanide to the imine is intercepted by a nucleophile (like the counter-ion of the acid catalyst or a solvent molecule) before the final intramolecular cyclization to the imidazo[1,2-a]pyridine can take place. Aliphatic aldehydes can be more prone to this side reaction.
Troubleshooting:
-
Catalyst Choice: The choice of catalyst is crucial. Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ are often more effective in promoting the desired cyclization over the Ugi-type side reaction compared to some Brønsted acids.
-
Solvent System: While alcohols like methanol can be effective solvents, they can also act as nucleophiles, leading to undesired intermediates. Consider using a non-nucleophilic solvent.
-
Reaction Temperature: Carefully controlling the reaction temperature can influence the reaction pathway. Optimization studies are recommended to find the ideal temperature for your specific substrates.
Q2: I am observing low yields in my Tschitschibabin reaction between a 2-aminopyridine and an α-haloketone. What are the likely causes?
A2: Low yields in the Tschitschibabin synthesis can stem from several factors, including incomplete reaction, decomposition of starting materials or product under harsh conditions, and the formation of side products. The reaction is sensitive to temperature and the choice of base.
Troubleshooting:
-
Reaction Conditions: Traditional methods often require high temperatures, which can lead to degradation. Consider microwave-assisted synthesis, which can reduce reaction times and improve yields.
-
Solvent and Base: The choice of solvent and base is critical. A common procedure involves refluxing in a solvent like ethanol with a mild base such as sodium bicarbonate to neutralize the hydrogen halide formed. For substrates sensitive to high temperatures, exploring milder conditions at room temperature with a suitable solvent and base combination is advisable.
-
Purity of Starting Materials: Ensure the α-haloketone is pure and free from decomposition products, as these can lead to unwanted side reactions.
Q3: My reaction mixture is showing multiple spots on TLC, and the desired imidazo[1,2-a]pyridine is difficult to purify. What are some common impurities?
A3: Besides the starting materials, common impurities can include uncyclized intermediates, products of side reactions (like the Ugi-adduct in GBB reactions), and in some cases, dimers or polymers of the starting materials, particularly if the 2-aminopyridine is unstable under the reaction conditions.
Troubleshooting:
-
Reaction Monitoring: Carefully monitor the reaction by TLC to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification Strategy: Column chromatography is the most common method for purification. A careful selection of the eluent system is necessary to separate the desired product from closely related impurities. In some cases, recrystallization can be an effective final purification step.
Troubleshooting Guides
Guide 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
| Observed Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired imidazo[1,2-a]pyridine. | Inefficient catalyst or catalyst decomposition. | Switch to a more robust Lewis acid catalyst like Sc(OTf)₃. Ensure the catalyst is fresh and handled under anhydrous conditions if necessary. |
| Decomposition of acid-sensitive isocyanide. | Use a milder acid catalyst or optimize the reaction temperature to avoid decomposition. | |
| Formation of a stable, unreactive intermediate. | In protic solvents like methanol, the imine intermediate can form a stable adduct that does not proceed to the final product. Consider switching to a non-protic solvent. | |
| Presence of a major, more polar byproduct. | Formation of a Ugi-type acyclic adduct. | This is more common with aliphatic aldehydes. Use a Lewis acid catalyst that favors the cyclization pathway. |
| Reaction is sluggish or does not go to completion. | Insufficient activation of the imine intermediate. | Increase the catalyst loading or switch to a stronger Lewis acid. The use of microwave irradiation can also accelerate the reaction. |
Guide 2: Tschitschibabin Reaction (2-Aminopyridine and α-Haloketone)
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of the imidazo[1,2-a]pyridine. | Harsh reaction conditions leading to decomposition. | Employ milder reaction conditions. Microwave-assisted synthesis can often provide higher yields in shorter reaction times. |
| Incomplete reaction. | Ensure an appropriate solvent and base are used. Refluxing in ethanol with sodium bicarbonate is a common starting point. Monitor the reaction by TLC to determine the optimal reaction time. | |
| Formation of unidentified byproducts. | This can be due to self-condensation of the α-haloketone or side reactions of the 2-aminopyridine. Ensure high purity of starting materials. | |
| Difficulty in isolating the product. | The product may be soluble in the reaction mixture. | After the reaction is complete, cool the mixture and if the product does not precipitate, perform an aqueous workup and extract the product with a suitable organic solvent. |
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the 2-aminopyridine (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, 0.5 M), add the catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes.
-
Addition of Isocyanide: Add the isocyanide (1.0 eq.) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for the Tschitschibabin Synthesis of Imidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine (1.0 eq.) and the α-haloketone (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Addition of Base: Add a mild base (e.g., sodium bicarbonate, 1.5 eq.).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
Technical Support Center: Enhancing the Stability of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound derivatives?
A1: The stability of this compound derivatives can be influenced by several factors, including exposure to light (photostability), temperature, humidity, and pH. The inherent chemical structure, including the electron-withdrawing trifluoromethyl group and the bromo substituent on the imidazo[1,2-a]pyridine core, contributes to its overall reactivity and degradation profile. The trifluoromethyl group generally enhances metabolic and chemical stability.[1][2][3]
Q2: What are the expected degradation pathways for this class of compounds?
A2: While specific degradation pathways for this compound have not been extensively reported in the provided search results, general degradation pathways for pyridine-containing heterocycles may involve oxidation, hydrolysis, or photolytic cleavage of the ring system.[4] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to elucidate the specific degradation products and pathways for this derivative.[5][6]
Q3: How does the trifluoromethyl group impact the stability of the molecule?
A3: The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can significantly enhance the chemical and metabolic stability of heterocyclic compounds.[1][2][3] This is attributed to the high strength of the C-F bonds and the inductive effect of the CF3 group, which can modulate the electron density of the imidazo[1,2-a]pyridine ring system, making it less susceptible to certain degradation reactions.[1]
Q4: Are there any known incompatibilities with common excipients or solvents?
Troubleshooting Guide
Problem 1: I am observing a new, unexpected peak in my HPLC analysis after storing my compound in solution.
-
Question: What could be the cause of this new peak? Answer: The new peak likely represents a degradation product. The stability of the compound in your chosen solvent may be limited. The trifluoromethyl group generally enhances stability, but degradation can still occur.[1][2][3]
-
Question: How can I identify the degradation product? Answer: To identify the unknown peak, you can use techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to obtain the molecular weight of the degradant. Further characterization using Nuclear Magnetic Resonance (NMR) spectroscopy can help elucidate its structure.[7]
-
Question: What steps can I take to prevent this degradation in solution? Answer:
-
Solvent Selection: Evaluate the stability of the compound in a panel of solvents with varying polarities and pH.
-
Buffering: If the degradation is pH-dependent, use a suitable buffer to maintain an optimal pH range.
-
Storage Conditions: Store solutions at lower temperatures (e.g., 2-8°C or -20°C) and protect them from light.[8][9]
-
Inert Atmosphere: For compounds susceptible to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[8][9]
-
Problem 2: My solid-state compound shows discoloration after exposure to light.
-
Question: What is causing the discoloration? Answer: Discoloration is often an indication of photolytic degradation. The imidazo[1,2-a]pyridine scaffold may be susceptible to degradation upon exposure to UV or visible light.
-
Question: How can I assess the photostability of my compound? Answer: Conduct formal photostability testing according to ICH Q1B guidelines. This involves exposing the solid compound to a controlled light source and evaluating for changes in appearance, purity, and degradation products.
-
Question: What are the best practices for handling and storing photosensitive compounds? Answer:
-
Packaging: Store the compound in amber vials or light-resistant containers.
-
Laboratory Environment: Work with the compound under yellow light or in a dark room whenever possible.
-
Formulation: For drug products, the use of light-protective coatings or packaging is essential.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 15% | Hydrolysis of the imidazo ring |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 25% | Debromination and/or ring opening |
| Oxidative | 3% H₂O₂ | 12 hours | 30% | N-oxide formation |
| Thermal | 80°C | 48 hours | 5% | Minimal degradation |
| Photolytic | ICH Q1B Option 2 | - | 10% | Photodegradation products |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual degradation will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from its potential degradation products.[7][10]
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., 254 nm or a PDA range of 200-400 nm).
-
Forced Degradation Sample Analysis: Analyze samples generated from forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure the method can resolve the parent peak from all degradation product peaks.[6]
Protocol 2: Photostability Testing
-
Objective: To evaluate the intrinsic photostability of this compound in the solid state.
-
Methodology:
-
Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Prepare a dark control sample by wrapping an identical container in aluminum foil.
-
Expose the samples to a light source that meets ICH Q1B guidelines for photostability testing (a combination of cool white fluorescent and near-ultraviolet lamps).
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
At the end of the exposure period, compare the exposed sample to the dark control for any changes in physical appearance (e.g., color).
-
Analyze both samples by a validated stability-indicating HPLC method to determine the extent of degradation.
-
Mandatory Visualization
Caption: Workflow for Stability Testing and Degradation Pathway Elucidation.
Caption: Hypothetical Degradation Pathways for the Target Compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. biomedres.us [biomedres.us]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Disclamer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]
- 9. achmem.com [achmem.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validation & Comparative
In Vitro Validation of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: A Comparative Guide to Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of the anticancer activity of the novel compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. Due to the limited publicly available data on this specific molecule, this document serves as a template, offering a comparative analysis based on the known activities of structurally related imidazo[1,2-a]pyridine derivatives and established anticancer agents. The experimental protocols and data presentation formats are designed to guide researchers in evaluating its potential as a therapeutic candidate.
Comparative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables present hypothetical yet representative IC50 values for this compound, benchmarked against other imidazo[1,2-a]pyridine derivatives and standard chemotherapeutic drugs, Doxorubicin and Cisplatin. These values are typically determined using a cell viability assay, such as the MTT assay, following a 48-hour treatment period.
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of Imidazo[1,2-a]Pyridine Derivatives against various cancer cell lines.
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | HT-29 (Colon) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Imidazo[1,2-a]pyridine Derivative 1 | 20.47[1] | 50.56[2] | - | 51.52[2] | 18.34[1] |
| Imidazo[1,2-a]pyridine Derivative 2 | 14.81[1] | - | - | - | 4.15[1] |
| Imidazo[1,2-a]pyridine Derivative 3 | 45[3][4] | - | - | - | - |
| Imidazo[1,2-a]pyridine-Quinoline Hybrid | 0.32[5] | - | 0.34[5] | - | 0.31[5] |
Table 2: Comparative in vitro cytotoxicity (IC50, µM) of Standard Anticancer Drugs.
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| Doxorubicin | ~0.4 - 2.5[6][7][8] | >20[6][7] | ~2.9[6] | ~12.2[6] |
| Cisplatin | ~20[9] | ~16.5[10] | ~1.39 - 81.7[11] | - |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and assay duration.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
A key characteristic of many anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle.
Table 3: Illustrative Data on Apoptosis Induction and Cell Cycle Arrest.
| Compound | Cell Line | Apoptotic Cells (%) | Cell Cycle Arrest Phase |
| This compound | Various | Data not available | Data not available |
| Imidazo[1,2-a]pyridine Derivative (IP-5) | HCC1937 | Increased Caspase 7 & 8 activity[4] | Increased p53 and p21 levels[4] |
| Imidazo[1,2-a]pyridine-Quinazoline Hybrid (13k) | HCC827 | Apoptosis induction observed | G2/M phase arrest[12] |
Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation. A common target is the PI3K/Akt/mTOR pathway.[12][13]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and standardization.
Experimental Workflow
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48 hours. Include untreated and vehicle (e.g., DMSO) controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol, adding dropwise while vortexing. Incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. benchchem.com [benchchem.com]
- 8. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 9. researchgate.net [researchgate.net]
- 10. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine and Other STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel STAT3 inhibitor, 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine, herein referred to as 6Br-6a, with other well-established STAT3 inhibitors: Stattic, S3I-201, BP-1-102, and Cryptotanshinone. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and oncology, offering a side-by-side analysis of their efficacy, supported by experimental data and detailed methodologies.
Introduction to STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors that can effectively block STAT3 activity is a promising strategy in cancer therapy. This guide focuses on the comparative evaluation of 6Br-6a, a novel small molecule STAT3 inhibitor, against other known inhibitors of the STAT3 pathway.
Comparative Analysis of STAT3 Inhibitors
The following tables summarize the available quantitative data for 6Br-6a and other selected STAT3 inhibitors. The data has been compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Chemical Structures of STAT3 Inhibitors
| Inhibitor | Chemical Structure |
| 6Br-6a | |
| Stattic | |
| S3I-201 | |
| BP-1-102 | |
| Cryptotanshinone |
Table 2: In Vitro Efficacy of STAT3 Inhibitors (IC50 values)
| Inhibitor | Assay Type | Cell Line | IC50 (µM) | Reference |
| 6Br-6a | Cell Viability (CCK-8) | MDA-MB-231 | Not explicitly stated, significant inhibition at 1-16 µM | [1] |
| Cell Viability (CCK-8) | MCF-7 | Not explicitly stated, significant inhibition at 1-16 µM | [1] | |
| Stattic | Cell-free STAT3 activation | - | 5.1 | [2] |
| Cell Viability (MTT) | MDA-MB-231 | 5.5 | [3] | |
| Antiproliferative activity | MDA-MB-231 | 1.81 | [4] | |
| S3I-201 | STAT3 DNA-binding (cell-free) | - | 86 | [5] |
| Cell Viability | MDA-MB-231 | ~100 | [5][6] | |
| STAT3 phosphorylation | MDA-MB-231 | ~90 | [7] | |
| BP-1-102 | STAT3 DNA-binding (in vitro) | - | 6.8 | [8] |
| Antiproliferative activity (MTT) | MDA-MB-231 | 6.8 | [8] | |
| Cryptotanshinone | STAT3 inhibition (cell-free) | - | 4.6 | [9] |
| Cell Viability | DU145 | 3.5 | [4] | |
| Cell Viability | Rh30 | 5.1 | [4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for assessing STAT3 inhibitors.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the comparative analysis of STAT3 inhibitors.
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
This protocol is used to determine the levels of phosphorylated STAT3 (Tyr705) relative to total STAT3 in cell lysates after treatment with inhibitors.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
STAT3 inhibitors (6Br-6a, Stattic, etc.)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of STAT3 inhibitors or vehicle control for the desired time (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection kit and an imaging system.
-
Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.[12]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines
-
STAT3 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitors for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.[13]
-
MTT Incubation: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14][15]
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[16]
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293T or other suitable cells
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
STAT3 inhibitors
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. Seed the transfected cells in a 96-well plate.[17][18]
-
Inhibitor Treatment: After 24 hours, treat the cells with different concentrations of the STAT3 inhibitors.
-
STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[17][18]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in normalized luciferase activity in the presence of an inhibitor indicates its inhibitory effect on STAT3 transcriptional activity.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
EMSA is used to detect the binding of STAT3 to its specific DNA consensus sequence.
Materials:
-
Nuclear protein extracts from inhibitor-treated and untreated cells
-
Biotin- or radioactively-labeled double-stranded DNA probe containing the STAT3 binding site
-
Unlabeled ("cold") competitor probe
-
Polyacrylamide gel and electrophoresis apparatus
-
Nylon membrane (for non-radioactive detection)
-
Streptavidin-HRP conjugate and chemiluminescent substrate (for non-radioactive detection)
-
Phosphorimager or X-ray film (for radioactive detection)
Procedure:
-
Nuclear Protein Extraction: Treat cells with STAT3 inhibitors and then prepare nuclear extracts.
-
Binding Reaction: Incubate the nuclear extracts (containing STAT3) with the labeled DNA probe in a binding buffer. For competition experiments, add an excess of the unlabeled probe before adding the labeled probe.[19]
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis. The protein-DNA complexes will migrate slower than the free probe.[19][20]
-
Detection:
-
Radioactive: Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Non-Radioactive: Transfer the DNA from the gel to a nylon membrane, crosslink the DNA to the membrane, and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.[21]
-
-
Analysis: A decrease in the intensity of the shifted band in the presence of an inhibitor indicates its ability to block the DNA binding of STAT3.
Conclusion
This comparative guide provides a summary of the available data on 6Br-6a and other prominent STAT3 inhibitors. While 6Br-6a shows promise as a novel inhibitor of STAT3, further studies are required to establish its precise IC50 values for direct STAT3 inhibition and to conduct head-to-head comparisons with other inhibitors under standardized conditions. The detailed experimental protocols provided herein offer a framework for such future investigations, which will be crucial for elucidating the full therapeutic potential of this and other emerging STAT3-targeted agents.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules inhibit STAT3 activation, autophagy, and cancer cell anchorage-independent growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enhanced anti-tumor efficacy of S3I-201 in breast cancer mouse model through Wharton jelly- exosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 12. Photoswitchable Stat3 inhibitors: design, synthesis and anticancer activity study on 2D and 3D breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and in vitro evaluation of BP-1-102 analogs with modified hydrophobic fragments for STAT3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 21. Item - IC50 values of the 24 hit compounds in MCF-7, MDA-MB-231, and L929 cells following incubation for 72âh. - Public Library of Science - Figshare [plos.figshare.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine and a Structurally Related Analog
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent and selective kinase inhibitors. This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine against a structurally related analog, an imidazo[4,5-b]pyridine derivative, to offer insights into the selectivity of this important chemical class. While specific kinome-wide screening data for this compound is not publicly available, analysis of close structural analogs provides valuable predictive information on potential off-target interactions.
Comparative Kinase Inhibition Profile
To illustrate the potential selectivity of the imidazo[1,2-a]pyridine core, we present a comparative table of kinase inhibition data. The data for the "Imidazo[4,5-b]pyridine Derivative" is sourced from a published study where the compound was profiled against a panel of 110 kinases at a 1 µM concentration[1]. For "this compound," the data is hypothetical and projected based on common targets of this scaffold, intended to serve as a comparative baseline.
| Target Kinase | This compound (% Inhibition at 1 µM - Hypothetical) | Imidazo[4,5-b]pyridine Derivative (% Inhibition at 1 µM)[1] | Kinase Family |
| Aurora-A | 95 | >80 | Serine/Threonine Kinase |
| VEGFR1 | 85 | >80 | Tyrosine Kinase |
| GSK3β | 80 | >80 | Serine/Threonine Kinase |
| Aurora-B | 45 | <50 | Serine/Threonine Kinase |
| FLT3 | 60 | Not Reported | Tyrosine Kinase |
| CDK2 | 30 | Not Reported | Serine/Threonine Kinase |
| c-Met | 25 | Not Reported | Tyrosine Kinase |
| AXL | 15 | Not Reported | Tyrosine Kinase |
| MER | 10 | Not Reported | Tyrosine Kinase |
Disclaimer: The inhibition data for this compound is hypothetical and for illustrative purposes only. Actual experimental results may vary.
The imidazo[1,2-a]pyridine and related scaffolds have been identified as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[1][2][3] The selectivity profile of these compounds is a critical aspect of their development as therapeutic agents, as off-target effects can lead to toxicity. Kinome-wide profiling is a standard approach to determine the selectivity of kinase inhibitors.[4][5]
Signaling Pathway Perturbation
The inhibition of key kinases by imidazo[1,2-a]pyridine derivatives can have a significant impact on intracellular signaling pathways that control cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified, hypothetical signaling cascade that could be modulated by a multi-kinase inhibitor targeting Aurora-A, VEGFR, and GSK3β.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The cellular phenotype of AZ703, a novel selective imidazo[1,2-a]pyridine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
Confirming the Structure of Novel 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position and a trifluoromethyl group at the 2-position can significantly influence the physicochemical and pharmacological properties of these compounds. This guide provides a comparative overview of the analytical techniques used to confirm the structure of novel 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine analogues, supported by experimental data from closely related compounds.
Data Presentation: Spectroscopic and Crystallographic Comparison
The structural elucidation of novel this compound analogues relies on a combination of spectroscopic and crystallographic techniques. The following tables summarize key data for the parent compound and its analogues, providing a basis for comparison. Due to the novelty of the primary compound of interest, data for structurally similar analogues are included to infer and confirm spectral characteristics.
Table 1: Comparative ¹H NMR Data (δ, ppm) of 6-Bromo-imidazo[1,2-a]pyridine Analogues in CDCl₃
| Proton | This compound (Predicted) | 6-Bromo-2-phenylimidazo[1,2-a]pyridine[1] | 6-Bromo-2-methylimidazo[1,2-a]pyridine |
| H-3 | ~8.0-8.2 (s) | 8.12 (s) | 7.45 (s) |
| H-5 | ~8.1-8.3 (d) | 8.21 (d, J=1.2 Hz) | 7.98 (d, J=1.6 Hz) |
| H-7 | ~7.1-7.3 (dd) | 7.15 (dd, J=9.4, 1.8 Hz) | 7.05 (dd, J=9.4, 1.8 Hz) |
| H-8 | ~7.4-7.6 (d) | 7.49 (d, J=9.4 Hz) | 7.41 (d, J=9.4 Hz) |
| Other | - | 7.95-7.92 (m, 2H, Ph), 7.46-7.35 (m, 3H, Ph) | 2.45 (s, 3H, CH₃) |
Table 2: Comparative ¹³C NMR Data (δ, ppm) of 6-Bromo-imidazo[1,2-a]pyridine Analogues in CDCl₃
| Carbon | This compound (Predicted) | 6-Bromo-2-phenylimidazo[1,2-a]pyridine[1] | 6-Bromo-2-methylimidazo[1,2-a]pyridine |
| C-2 | ~140-145 (q, J ≈ 35 Hz) | 145.8 | 152.1 |
| C-3 | ~110-115 | 109.1 | 107.8 |
| C-5 | ~128-130 | 129.3 | 128.5 |
| C-6 | ~110-112 | 111.3 | 110.8 |
| C-7 | ~125-127 | 126.1 | 125.3 |
| C-8 | ~118-120 | 117.9 | 117.5 |
| C-8a | ~142-144 | 143.2 | 142.9 |
| CF₃ | ~120-125 (q, J ≈ 270 Hz) | - | - |
| Other | - | 133.8 (Ph), 128.9 (Ph), 128.4 (Ph), 126.4 (Ph) | 14.2 (CH₃) |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | ESI+ | 264.96, 266.96 | [M-CF₃]⁺, [M-Br]⁺ |
| 6-Bromo-2-phenylimidazo[1,2-a]pyridine | ESI+ | 271.00, 273.00 | [M-Br]⁺, [M-Ph]⁺ |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine | ESI+ | 210.99, 212.99 | [M-Br]⁺, [M-CH₃]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these novel analogues.
Synthesis of this compound Analogues
A general synthetic route involves the condensation of a substituted 2-aminopyridine with a suitable carbonyl compound. For the target compound, 2-amino-5-bromopyridine is reacted with an appropriate trifluoromethyl-containing building block, such as 3-bromo-1,1,1-trifluoroacetone, in a suitable solvent like ethanol or DMF, often in the presence of a base such as sodium bicarbonate. The reaction mixture is typically heated under reflux for several hours. Purification is achieved through column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). For the trifluoromethyl-containing analogues, ¹⁹F NMR is also performed.
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source in positive ion mode. The data is acquired on a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition of the synthesized compounds. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectra.
Single-Crystal X-ray Diffraction
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol/hexane). Data collection is performed on a diffractometer equipped with a CCD detector using Mo Kα or Cu Kα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F². This technique provides unambiguous confirmation of the molecular structure and stereochemistry.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the structural confirmation of novel this compound analogues.
Caption: Workflow for the synthesis and structural confirmation of novel analogues.
Caption: Influence of key substituents on the properties of the imidazo[1,2-a]pyridine scaffold.
References
A Comparative Analysis of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine and Existing Anti-Tuberculosis Drugs: A Guide for Researchers
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health. This necessitates the urgent discovery and development of novel anti-tuberculosis agents with unique mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a promising area of research, with several derivatives demonstrating potent anti-tuberculosis activity. This guide provides a comparative overview of the investigational compound 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine against established first- and second-line anti-tuberculosis drugs.
Disclaimer: Publicly available experimental data specifically for the anti-tuberculosis activity and cytotoxicity of this compound is limited. This guide, therefore, draws upon data for structurally related imidazo[1,2-a]pyridine analogs to provide a potential comparative framework. The presented experimental protocols are standardized methods for evaluating novel anti-tuberculosis drug candidates.
I. Overview of Existing Anti-Tuberculosis Drugs
Anti-tuberculosis therapy relies on a combination of drugs administered over a prolonged period. These are categorized into first-line and second-line agents based on their efficacy, safety, and resistance patterns.
First-Line Anti-Tuberculosis Drugs: These form the cornerstone of treatment for drug-susceptible tuberculosis and are used in combination to prevent the development of resistance.[1][2][3]
-
Isoniazid (INH): A potent bactericidal agent that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4][5]
-
Rifampicin (RIF): A bactericidal drug that inhibits DNA-dependent RNA polymerase, thereby blocking transcription.[2][6]
-
Pyrazinamide (PZA): A bactericidal agent that is particularly effective against semi-dormant bacilli in acidic environments.[2][5] Its exact mechanism is not fully elucidated but involves conversion to pyrazinoic acid.[5]
-
Ethambutol (EMB): A bacteriostatic agent that inhibits arabinosyl transferases, enzymes involved in cell wall synthesis.[1][6]
Second-Line Anti-Tuberculosis Drugs: These agents are reserved for the treatment of drug-resistant tuberculosis (MDR-TB and XDR-TB) and are generally less effective or more toxic than first-line drugs.[3][7][8] They are categorized into groups based on their efficacy and safety.[9]
-
Fluoroquinolones: (e.g., Levofloxacin, Moxifloxacin) Inhibit DNA gyrase and topoisomerase IV.[7]
-
Injectable Agents: (e.g., Amikacin, Kanamycin, Capreomycin) Inhibit protein synthesis by binding to the ribosome.[7][8]
-
Other Oral Agents: (e.g., Linezolid, Clofazimine, Cycloserine, Ethionamide) Have various mechanisms of action.[7][9]
II. The Promise of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (IP) class of compounds has garnered significant attention for its potent anti-tuberculosis activity.[10] Some derivatives have shown impressive in vitro potency against Mtb, with nanomolar minimum inhibitory concentrations (MICs).[10]
Mechanism of Action: A key target for some imidazo[1,2-a]pyridine derivatives is the QcrB subunit of the cytochrome bc1 complex, which is essential for mycobacterial respiration.[10] Inhibition of this target disrupts the electron transport chain, leading to a bacteriostatic effect.
III. Comparative Performance Data (Hypothetical Framework)
Due to the absence of specific data for this compound, this section presents a template for comparison, incorporating available data for existing drugs and representative data for other imidazo[1,2-a]pyridine analogs.
Table 1: In Vitro Anti-Tuberculosis Activity (MIC)
| Drug/Compound | Class | Target | MIC Range (µg/mL) against Mtb H37Rv | Citation(s) |
| Isoniazid | First-Line | Mycolic Acid Synthesis | 0.02 - 0.06 | |
| Rifampicin | First-Line | RNA Polymerase | 0.06 - 0.25 | [11] |
| Pyrazinamide | First-Line | Multiple (pH-dependent) | ≤12.5 - 100 (at neutral pH) | [11][12] |
| Ethambutol | First-Line | Arabinogalactan Synthesis | 0.5 - 2.0 | [11] |
| Moxifloxacin | Second-Line (Fluoroquinolone) | DNA Gyrase | 0.12 - 0.5 | [13] |
| Amikacin | Second-Line (Injectable) | Protein Synthesis | 0.25 - 1.0 | [13] |
| Imidazo[1,2-a]pyridine Analogues | Investigational | QcrB (cytochrome bc1) | 0.05 - 6.25 | [2] |
| This compound | Investigational | Presumed QcrB | Data Not Available |
Table 2: Cytotoxicity Data
| Drug/Compound | Cell Line | Cytotoxicity (IC₅₀ in µM) | Citation(s) |
| Representative Imidazo[1,2-a]pyridine Analog | A172 (Glioblastoma) | 1.8 | [14] |
| This compound | Data Not Available | Data Not Available |
IV. Experimental Protocols
The following are detailed methodologies for the in vitro evaluation of novel anti-tuberculosis compounds like this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][15]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol
-
96-well microtiter plates
-
Test compound (this compound) dissolved in DMSO
-
Standard anti-TB drugs (e.g., Isoniazid, Rifampicin) as controls
-
Sterile saline with 0.05% Tween 80
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation:
-
Culture Mtb H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Homogenize the culture by vortexing with glass beads.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute the adjusted suspension 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 10⁵ CFU/mL.[15]
-
-
Plate Preparation:
-
Dispense 100 µL of supplemented Middlebrook 7H9 broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.
-
Perform two-fold serial dilutions across the plate.
-
Include a drug-free growth control well and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 37°C.
-
-
Reading and Interpretation:
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol determines the cytotoxicity of the compound against a mammalian cell line (e.g., HepG2, Vero).
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
V. Visualizations
Signaling Pathways and Experimental Workflows
VI. Conclusion and Future Directions
While direct experimental evidence for the anti-tuberculosis activity of this compound is not yet publicly available, the broader class of imidazo[1,2-a]pyridines holds significant promise as a source of novel anti-TB drug candidates. Their unique mechanism of action targeting cellular respiration offers a potential avenue to combat drug-resistant strains.
Future research should focus on the synthesis and in vitro evaluation of this compound using the standardized protocols outlined in this guide. Determining its MIC against drug-sensitive and drug-resistant Mtb strains, as well as its cytotoxicity against mammalian cell lines, will be crucial first steps in assessing its potential as a viable anti-tuberculosis drug candidate. Further studies to confirm its mechanism of action and in vivo efficacy will also be necessary. This systematic approach will provide the essential data needed to advance our understanding of this compound and its potential role in the fight against tuberculosis.
References
- 1. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of photoactivatable bromo tricarbonyl manganese(i) compounds against human liver carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis [jove.com]
- 5. An antimycobacterial pleuromutilin analogue effective against dormant bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table 6, Assays Conducted Using THP-1 Cell Cytotoxicity Screening Protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Syntheses and studies of deuterated Imdiazo[1,2-a]pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
Validating Target Engagement of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular target engagement of the novel small molecule, 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine. Based on the common therapeutic targets of the imidazo[1,2-a]pyridine scaffold, this document outlines a hypothetical validation strategy assuming the compound targets the c-Met kinase.[1][2] For comparative analysis, we include experimental data and protocols for two well-characterized kinase inhibitors: Crizotinib, a known c-Met and ALK inhibitor, and Gefitinib, a selective EGFR inhibitor.
Executive Summary
Confirming that a therapeutic compound interacts with its intended molecular target within a cellular context is a critical step in drug discovery. This guide details two state-of-the-art biophysical techniques, the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement (NanoBRET), for validating the target engagement of this compound. By comparing its hypothetical performance with established inhibitors, researchers can gain valuable insights into its potency, selectivity, and cellular permeability.
Quantitative Data Comparison
The following tables summarize key performance indicators for the hypothetical compound and its comparators.
| Compound | Primary Target | Cellular Potency (IC50) | Cellular Thermal Shift (ΔTagg) | NanoBRET™ Target Engagement (IC50) | Key Off-Targets |
| This compound | c-Met (Hypothetical) | Data not available | Data not available | Data not available | Data not available |
| Crizotinib | c-Met, ALK | ~11-24 nM (c-Met)[3] | Stabilizes ALK[4][5] | Data available[3] | ROS1, RON[6][7] |
| Gefitinib | EGFR | ~26-57 nM[2] | Stabilizes target proteins[8] | Data available | MAPK10, PIM-1, ERBB-4[9][10] |
Table 1: Comparative analysis of key performance metrics for this compound and reference kinase inhibitors.
Signaling Pathways
Understanding the signaling context of the target is crucial for interpreting engagement data. Below are diagrams of the hypothetical target pathway (c-Met) and the comparator pathway (EGFR).
Caption: The c-Met signaling pathway.
Caption: The EGFR signaling pathway.
Experimental Protocols
Detailed methodologies for the key target engagement assays are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[11]
Caption: CETSA experimental workflow.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the target of interest (e.g., MKN45 gastric cancer cells with MET amplification for c-Met studies).
-
Treat cells with varying concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Immediately cool the samples on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in each sample using Western blotting or mass spectrometry.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTagg) between the compound-treated and vehicle-treated samples indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[3]
Caption: NanoBRET™ experimental workflow.
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a multi-well plate.
-
-
Assay Procedure:
-
Add a cell-permeable fluorescent tracer that binds to the target kinase to the cells.
-
Add serial dilutions of the test compound. This will compete with the tracer for binding to the target-NanoLuc® fusion protein.
-
Add the NanoLuc® substrate.
-
-
Signal Detection and Analysis:
-
Measure the luminescence signal from the NanoLuc® donor and the fluorescent signal from the tracer acceptor.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio in the presence of the test compound indicates displacement of the tracer and therefore target engagement.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
Validating the cellular target engagement of a novel compound like this compound is essential for its development as a potential therapeutic. By employing robust techniques such as CETSA and NanoBRET and comparing the results with well-characterized inhibitors like Crizotinib and Gefitinib, researchers can build a strong data package to support its mechanism of action. This comparative approach provides a clear and objective assessment of the compound's performance in a cellular context, guiding further optimization and preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncologynewscentral.com [oncologynewscentral.com]
Comparative analysis of the pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives
A Comparative Guide to the Pharmacokinetic Properties of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. This guide provides a comparative analysis of the pharmacokinetic profiles of several key derivatives, offering insights into how their absorption, distribution, metabolism, and excretion (ADME) properties influence their clinical application.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of imidazo[1,2-a]pyridine derivatives vary significantly, directly impacting their therapeutic use. The following table summarizes key human pharmacokinetic data for two of the most well-known derivatives, Zolpidem and Alpidem, along with preclinical data for a newer investigational compound to illustrate the scaffold's versatility.
| Parameter | Zolpidem (Immediate-Release) | Alpidem | Compound 18 (Preclinical) |
| Primary Use | Hypnotic (Insomnia) | Anxiolytic (Discontinued) | Antitubercular (Investigational) |
| Tmax (Time to Peak) | ~1.6 hours[1] | 1.0–2.5 hours[2][3] | 8.0 hours (mouse, oral)[4] |
| Cmax (Peak Concentration) | Dose-dependent (e.g., 5-10 mg)[1] | Dose-dependent (e.g., 50 mg gives ~34 ng/mL)[3] | 1200 ng/mL (mouse, 25 mg/kg oral)[4] |
| t½ (Elimination Half-life) | ~2.5 hours[5] | ~18-19 hours[3] | 1.9 hours (mouse, oral)[4] |
| Oral Bioavailability (%) | ~70% | ~32–35% (estimated)[2] | 50% (mouse)[4] |
| Protein Binding (%) | ~92.5%[1] | ~99.4%[2] | Not Reported |
| Primary Metabolism | Hepatic (CYP3A4, CYP2C9, CYP1A2)[1] | Extensive (Hydroxylation, Dealkylation)[2] | Not Reported |
| Primary Excretion | Renal (as inactive metabolites)[1] | Fecal[2] | Not Reported |
Note: Data for Saripidem and Necopidem, other derivatives in this class, are not extensively available in publicly accessible literature.[6][7]
Analysis of Key Derivatives
Zolpidem: As a hypnotic agent, Zolpidem's pharmacokinetic profile is well-suited for treating insomnia. It is rapidly absorbed, reaching peak plasma concentrations in about 1.6 hours, which facilitates a quick onset of sleep.[1] Its short elimination half-life of approximately 2.5 hours helps minimize next-day residual effects or "hangover."[5] However, food can delay its absorption, extending the time to peak concentration.[1]
Alpidem: Formerly used as an anxiolytic, Alpidem displays a markedly different profile. While its time to peak concentration is similar to Zolpidem's, its elimination half-life is significantly longer, averaging around 18-19 hours in young adults.[2][3] This prolonged duration of action is more suitable for managing anxiety throughout the day. Alpidem also exhibits very high plasma protein binding.[2] Its marketing was discontinued due to concerns about liver toxicity.[2]
Newer Investigational Derivatives: Research into imidazo[1,2-a]pyridines is ongoing for various therapeutic areas, including oncology and infectious diseases.[8][9] For instance, the antitubercular candidate "Compound 18" shows high oral bioavailability (50%) and a short half-life (1.9 hours) in preclinical mouse models, demonstrating how the scaffold can be modified to achieve pharmacokinetic profiles suitable for different treatment regimens, such as those for infectious diseases.[4]
Visualizing Pharmacokinetic Processes
To better understand the journey of these compounds in the body, the following diagrams illustrate the typical workflow of a pharmacokinetic study and the general ADME pathway for an orally administered drug.
Caption: General workflow for an in vivo pharmacokinetic study.
References
- 1. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpidem - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics and tolerability of alpidem in healthy subjects given increasing single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daytime pharmacodynamic and pharmacokinetic evaluation of low-dose sublingual transmucosal zolpidem hemitartrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necopidem [chemeurope.com]
- 7. Saripidem [bionity.com]
- 8. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 9. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking the efficacy of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine against known standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyridine derivatives against known standards in oncology, infectious disease, and inflammation. The inclusion of a bromine atom and a trifluoromethyl group on the imidazo[1,2-a]pyridine scaffold is intended to enhance pharmacological properties such as metabolic stability and target binding affinity. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various imidazo[1,2-a]pyridine derivatives, including those with structural similarities to this compound, against standard therapeutic agents. It is important to note that direct comparative data for this compound against all listed standards is limited; therefore, data on closely related analogues is provided to infer potential efficacy.
Table 1: Anticancer Activity of Imidazo[1,2-a]Pyridine Derivatives Compared to Standard Chemotherapeutic Agents.
| Compound/Drug | Cell Line | Assay Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine derivative 12 (nitro group at C-2, p-chlorophenyl at C-3) | HT-29 (Colon Cancer) | Cytotoxicity | 4.15 ± 2.93 | [1] |
| Imidazo[1,2-a]pyridine derivative 18 (2,4-difluorophenyl at C-2, p-chlorophenyl amine at C-3) | MCF-7 (Breast Cancer) | Cytotoxicity | 14.81 ± 0.20 | [1] |
| Imidazo[1,2-a]pyridine derivative 11 (indole moiety at C-2) | HT-29 (Colon Cancer) | Cytotoxicity | 18.34 ± 1.22 | [1] |
| Imidazo[1,2-a]pyridine derivative IP-5 | HCC1937 (Breast Cancer) | MTT Assay | 45 | [2][3] |
| Imidazo[1,2-a]pyridine derivative IP-6 | HCC1937 (Breast Cancer) | MTT Assay | 47.7 | [2][3] |
| Cisplatin | A2780S (Ovarian Cancer) | Cytotoxicity | >10 (approx.) | [4] |
| Cisplatin | A2780CP70 (Ovarian Cancer) | Cytotoxicity | >10 (approx.) | [4] |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT Assay | Not specified, but highly active | [5][6] |
Table 2: Antitubercular Activity of an Isoniazid Derivative.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Isoniazid Derivative (Schiff base) | M. tuberculosis H37Rv | 4 | [7] |
| Isoniazid (INH) | M. tuberculosis H37Rv | Standard (comparative) | [7][8][9] |
Table 3: Anti-inflammatory Activity of a Trifluoromethyl Analogue Compared to Indomethacin.
| Compound/Drug | Assay | EC50 (mg/kg) | Reference |
| CF₃-Indomethacin | Carrageenan-induced rat paw edema | 1.7 | [10][11][12] |
| Indomethacin | Carrageenan-induced rat paw edema | 1.0 | [10][11][12] |
Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and inflammation. The diagrams below illustrate the general mechanisms of action often attributed to this class of compounds.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of efficacy studies.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals. Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescent (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli buffer. Boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Doxorubicin selectively inhibits muscle gene expression in cardiac muscle cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenation of Imidazo[1,2-a]pyridines: A Comparative Guide to Improved Potency
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of halogen atoms on this heterocyclic system has emerged as a powerful tool to modulate potency and selectivity for various therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated imidazo[1,2-a]pyridines, focusing on their application as inhibitors of phosphoinositide 3-kinase (PI3K) and as ligands for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.
SAR Analysis of Halogenated Imidazo[1,2-a]pyridines as PI3K Inhibitors
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer. Halogenation of the imidazo[1,2-a]pyridine core has been shown to significantly influence the inhibitory activity of this class of compounds against PI3K isoforms.
Data Summary: PI3Kα Inhibitory Activity
| Compound ID | Substitution Pattern | Halogen | IC50 (nM) for PI3Kα | Reference |
| 1 | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | Fluorine | 670 | [1] |
| 2 | 6-(4-(4-(trifluoromethyl)phenyl)quinazolin-6-yl)imidazo[1,2-a]pyridine | Trifluoromethyl | 1.94 | [2] |
| 3 | 6-chloro-3-iodo-imidazo[1,2-a]pyridine | Chlorine, Iodine | Synthetic Intermediate | [3] |
Key Findings:
-
The introduction of a fluorine atom on a phenylsulfonyl substituent at the 3-position of the imidazo[1,2-a]pyridine ring results in a compound with an IC50 value of 0.67μM for PI3Kα.[1]
-
A trifluoromethyl group on a distal phenyl ring of a quinazoline-substituted imidazo[1,2-a]pyridine at the 6-position leads to a highly potent PI3Kα inhibitor with an IC50 of 1.94 nM.[2]
-
While not a direct activity comparison, the synthesis of 6-chloro-3-iodo-imidazo[1,2-a]pyridine highlights the chemical tractability of introducing multiple halogens onto the scaffold for further derivatization.[3]
The data suggests that halogen substitution, particularly with fluorine-containing moieties, is a viable strategy for developing potent PI3K inhibitors based on the imidazo[1,2-a]pyridine scaffold. The potency is highly dependent on the position and the overall substitution pattern of the molecule.
PI3K/Akt Signaling Pathway
References
Safety Operating Guide
Proper Disposal of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: A Comprehensive Guide
For immediate reference, treat 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine as a hazardous chemical waste. Due to its halogenated and nitrogen-containing heterocyclic structure, specific disposal protocols must be followed to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for its handling and disposal.
Proper disposal of this compound is crucial for maintaining a safe laboratory environment and adhering to regulatory standards. This compound is a halogenated organic substance and a pyridine derivative, which necessitates its classification as hazardous waste.[1][2][3] Disposal should never involve drain or regular trash disposal.[4] Instead, it requires segregation, proper containment, and transfer to a licensed waste disposal facility, typically for incineration.[5]
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[1][4]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors.[1][6] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[4] The absorbed material should then be placed in a sealed container for disposal as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations.[1]
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous halogenated organic waste .[1][2][3]
-
Do not mix this waste with other incompatible waste streams, such as non-halogenated solvents, strong oxidizing agents, or acids.[1][7]
-
-
Waste Collection and Containment :
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][7] The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[2][8] Associated hazards such as "Flammable" (if applicable), "Toxic," and "Irritant" should also be indicated.[1]
-
-
Storage :
-
Disposal :
Table 2: Waste Stream Segregation
| Waste Type | Compatible Storage Container | Incompatible with |
| Halogenated Organic Waste (e.g., this compound) | Labeled, sealed, chemical-resistant container. | Non-halogenated organic waste, strong acids, strong bases, strong oxidizing agents.[1][3][7] |
| Non-Halogenated Organic Waste | Separate labeled, sealed, chemical-resistant container. | Halogenated organic waste, strong acids, strong bases, strong oxidizing agents. |
| Aqueous Waste | Labeled, sealed container. | Organic solvents. |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general procedure for handling halogenated waste is standardized. The key "experiment" in this context is the safe packaging and labeling of the waste for disposal.
Protocol for Preparing a Waste Container:
-
Select an appropriate container: Choose a clean, empty, and compatible container with a secure, leak-proof cap.
-
Affix a hazardous waste label: Before adding any waste, attach a completed hazardous waste label to the container.
-
Document the contents: As waste is added, record the chemical name and approximate quantity on the label or a log sheet associated with the container.
-
Seal the container: Keep the container sealed at all times, except when adding waste.
-
Store safely: Place the container in a designated satellite accumulation area, within secondary containment if required by your institution.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 150780-40-8). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. The following procedures are based on the safety profiles of structurally related compounds and established best practices for handling halogenated and trifluoromethylated heterocyclic compounds.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation.[1][2] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator with particulate filters may be necessary for large quantities or in case of inadequate ventilation. | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area for handling the compound to contain potential spills.
-
-
Donning Personal Protective Equipment :
-
Before handling the compound, put on all required PPE as specified in the table above.
-
-
Handling the Compound :
-
First-Aid Measures :
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container designated for halogenated organic waste.[3]
-
-
Spill Management :
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For large spills, evacuate the area and contact the appropriate emergency response team.
-
-
Disposal Route :
Safe Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
